molecular formula C₉H₇D₅O₂ B1162501 1-Phenoxy-d5-2-propanol

1-Phenoxy-d5-2-propanol

Cat. No.: B1162501
M. Wt: 157.22
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenoxy-d5-2-propanol, also known as this compound, is a useful research compound. Its molecular formula is C₉H₇D₅O₂ and its molecular weight is 157.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₉H₇D₅O₂

Molecular Weight

157.22

Synonyms

(±)-1-Phenoxy-d5-2-propanol;  2-Phenoxy-d5-1-methylethanol;  NSC 24015;  Phenoxy-d5-isopropanol;  Propylene phenox-d5-etol;  rac-1-Phenoxy-d5-2-propanol;  β-Phenoxy-d5-isopropanol

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 1-Phenoxy-d5-2-propanol: Properties and Applications in Analytical Sciences

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Phenoxy-d5-2-propanol, a deuterated analogue of 1-Phenoxy-2-propanol, tailored for the scientific community. We will delve into its chemical properties, the rationale for its use in advanced analytical methodologies, and its role in enhancing the precision and accuracy of quantitative analysis, particularly in the realm of drug discovery and development.

Introduction: The Significance of Isotopic Labeling in Analytical Chemistry

In the landscape of quantitative analysis, especially within bioanalytical and pharmaceutical research, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards (SIL-IS) has become the gold standard for techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a prime example of such a standard, designed to mimic the behavior of its non-labeled counterpart, 1-Phenoxy-2-propanol, and related analytes throughout the analytical process.

The substitution of five hydrogen atoms with deuterium on the phenyl group provides a mass shift that is easily detectable by a mass spectrometer, without significantly altering the physicochemical properties of the molecule. This near-identical behavior ensures that any variability encountered during sample preparation, chromatography, or ionization is mirrored by the internal standard, allowing for reliable correction and highly accurate quantification of the target analyte.

Core Chemical and Physical Properties

While a specific CAS number for this compound is not individually assigned, it is referenced by the CAS number of its unlabeled form, 770-35-4 [1]. The key properties are summarized in the table below. The properties of the deuterated compound are expected to be very similar to the non-deuterated form, with the primary difference being the molecular weight.

PropertyValueSource(s)
Chemical Name 1-(phenoxy-d5)propan-2-ol[1]
Synonyms (±)-1-Phenoxy-d5-2-propanol, 2-Phenoxy-d5-1-methylethanol[1]
Molecular Formula C₉H₇D₅O₂[1]
Molecular Weight 157.22 g/mol [1]
Unlabeled CAS Number 770-35-4[1]
Appearance Colorless to slightly yellow liquid
Boiling Point (unlabeled) ~243 °C
Density (unlabeled) ~1.064 g/cm³
Solubility (unlabeled) Soluble in water and many organic solvents

Synthesis and Availability

This compound is a synthetic organic compound. The synthesis of its non-deuterated analogue, 1-phenoxy-2-propanol, typically involves the reaction of phenol with propylene oxide. For the deuterated version, a similar synthetic route would be employed, utilizing a deuterated phenol (phenol-d5) as a starting material.

This specialized compound is available from commercial suppliers of stable isotope-labeled compounds and certified reference materials, such as LGC Standards and Toronto Research Chemicals (TRC)[1][2][3]. These organizations provide the compound with a certificate of analysis, ensuring its chemical purity and isotopic enrichment, which are critical for its use as an internal standard[4][5].

The Role of this compound as an Internal Standard

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly for the analysis of structurally related compounds in complex matrices such as plasma, urine, and other biological fluids. Its structure is analogous to the phenoxy propanolamine backbone found in many pharmaceutical compounds, most notably beta-blockers like propranolol and metoprolol[6][7][8].

Why it is an ideal internal standard:

  • Structural Similarity: Its core structure mimics that of many beta-blockers and other phenoxy propanolamine drugs, ensuring similar extraction efficiency and chromatographic behavior.

  • Co-elution: In liquid chromatography, it is designed to elute very close to the analyte of interest, meaning it experiences the same matrix effects (ionization suppression or enhancement) in the mass spectrometer.

  • Mass Differentiation: The +5 Da mass difference allows for clear differentiation between the analyte and the internal standard by the mass spectrometer, without isotopic crosstalk.

  • Improved Accuracy and Precision: By correcting for variations in sample preparation and instrument response, it significantly improves the accuracy and precision of the analytical method.

Experimental Workflow: A Representative Bioanalytical Method

Objective

To develop and validate a sensitive and robust LC-MS/MS method for the quantitative analysis of a phenoxy propanolamine-based drug in human plasma, using this compound as an internal standard.

Materials and Reagents
  • Analyte of interest (e.g., Propranolol)

  • This compound (Internal Standard, IS)

  • HPLC-grade methanol and acetonitrile

  • Formic acid

  • Human plasma (with anticoagulant)

  • Deionized water

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the IS in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with the same diluent to a fixed concentration.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.

  • To 100 µL of plasma sample (blank, calibration standard, or unknown sample) in a microcentrifuge tube, add 20 µL of the IS working solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation plasma 100 µL Plasma Sample add_is Add 20 µL IS Solution (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis G center Bioanalytical Method Validation selectivity Selectivity & Specificity center->selectivity linearity Linearity & Range center->linearity accuracy Accuracy & Precision center->accuracy matrix Matrix Effect center->matrix recovery Recovery center->recovery stability Stability center->stability

Sources

Technical Whitepaper: Molecular Characterization and Analytical Utility of 1-Phenoxy-d5-2-propanol

[1]

Executive Summary

This compound (also known as Propylene glycol phenyl ether-d5) is the deuterium-labeled analog of the industrial solvent and preservative 1-Phenoxy-2-propanol (CAS 770-35-4).[1][2][3] It serves as the "gold standard" internal standard for normalizing matrix effects, extraction efficiency, and ionization variability in GC-MS and LC-MS/MS assays.[1] Its utility stems from its chemical equivalence to the target analyte while maintaining a distinct mass shift (+5 Da) induced by a fully deuterated phenyl ring.

Part 1: Molecular Architecture & Isotopic Design

The stability and utility of this isotope rely on the placement of deuterium atoms on the aromatic ring rather than the aliphatic chain. This design prevents deuterium exchange (H/D exchange) in protic solvents, ensuring the isotopic label remains intact during acidic or basic extraction protocols.

Physicochemical Specifications
PropertyNative CompoundStable Isotope (d5)
Chemical Name 1-Phenoxy-2-propanol1-(Phenoxy-d5)-2-propanol
CAS Number 770-35-4N/A (Ref: TRC-P301702)
Formula


Molecular Weight 152.19 g/mol 157.22 g/mol
Exact Mass 152.0837157.1151
Label Position NonePhenyl Ring (

)
Structural Visualization

The following diagram illustrates the specific labeling pattern where the five aromatic protons are replaced by deuterium.

MolecularStructurecluster_phenylDeuterated Phenyl Ring (d5)cluster_alkylPropylene Glycol ChainC1CC2CC1->C2O_etherOC1->O_etherC3CC2->C3D1DC2->D1C4CC3->C4D2DC3->D2C5CC4->C5D3DC4->D3C6CC5->C6D4DC5->D4C6->C1D5DC6->D5C_alphaCH2O_ether->C_alphaC_betaCHC_alpha->C_betaC_gammaCH3C_beta->C_gammaOHOHC_beta->OH

Caption: Structural map of this compound showing the stable C-D bonds on the aromatic ring.

Part 2: Synthesis & Stability

The synthesis of this compound follows a base-catalyzed nucleophilic ring-opening mechanism.[1] The use of Phenol-d5 as the starting material ensures high isotopic purity (>98% D).[1]

Synthetic Pathway[1][7][8]
  • Deprotonation: Phenol-d5 is treated with a base (e.g., NaOH or KOH) to form the Phenoxide-d5 anion.[1]

  • Nucleophilic Attack: The phenoxide ion attacks the less hindered carbon of Propylene Oxide (epoxide).

  • Protonation: The resulting alkoxide is protonated to yield the final secondary alcohol.

SynthesisReactant1Phenol-d5(C6D5OD)IntermediateTransition State(Ring Opening)Reactant1->IntermediateDeprotonationReactant2Propylene Oxide(C3H6O)Reactant2->IntermediateNucleophilic AttackCatalystCat: NaOH/KOHTemp: 90-110°CCatalyst->IntermediateProductThis compound(C9H7D5O2)Intermediate->ProductProtonation

Caption: Base-catalyzed synthesis route ensuring regiospecific opening of the epoxide ring.

Part 3: Analytical Characterization (The Core)

Mass Spectrometry (GC-MS / LC-MS)

Mass spectrometry is the primary method for validation.[1] The d5-analog exhibits a distinct fragmentation pattern compared to the native compound.

  • Native Parent Ion: m/z 152[1]

  • d5 Parent Ion: m/z 157 (+5 Da shift)

Fragmentation Logic: Upon Electron Impact (EI) ionization, the ether bond typically cleaves.

  • Fragment A (Phenol moiety): In the native compound, this appears at m/z 94 .[1] In the d5-analog, this shifts to m/z 99 (

    
    ), confirming the ring integrity.[1]
    
  • Fragment B (Hydroxypropyl chain): This fragment (

    
    ) appears at m/z 59  in both native and d5 spectra, as the alkyl chain contains no deuterium.[1] This common ion can be used for structural confirmation but not for quantitation.
    
Nuclear Magnetic Resonance (NMR)

NMR provides definitive proof of isotopic labeling by "silencing" specific signals.

  • Native

    
    -NMR:  Shows complex aromatic multiplets between 6.8 – 7.4 ppm  (5 protons).[1]
    
  • d5

    
    -NMR:  The region between 6.8 – 7.4 ppm is silent  (flat baseline), proving the replacement of H with D.[1] The aliphatic signals (CH2 at ~3.9 ppm, CH at ~4.1 ppm, CH3 at ~1.2 ppm) remain visible and integrate correctly.
    

Part 4: Experimental Protocol (Internal Standard Application)

Objective: Quantification of 1-Phenoxy-2-propanol in urine or serum using the d5-IS.

Protocol Steps:
  • Stock Preparation: Dissolve this compound in Methanol to create a 1 mg/mL stock solution.

  • Spiking: Add 10 µL of d5-stock to 500 µL of biological sample (Final IS conc: 20 µg/mL).

  • Extraction:

    • Add 500 µL Acetonitrile (protein precipitation).

    • Vortex for 30s; Centrifuge at 10,000 x g for 5 min.

  • Analysis: Inject supernatant into LC-MS/MS or GC-MS.

  • Quantitation: Plot the Area Ratio (

    
    ) vs. Concentration.
    

Why this works: The d5-isotope co-elutes (or elutes slightly earlier in GC due to the inverse isotope effect) with the analyte, experiencing the exact same matrix suppression or enhancement, thus perfectly correcting the final calculated concentration.[1]

References

  • Toronto Research Chemicals (TRC). this compound Product Data Sheet (Cat# P301702).[1] Accessed 2026.[3][4]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 92839, 1-Phenoxy-2-propanol.[1][1]

  • Sigma-Aldrich. 1-Phenoxy-2-propanol Standard Reference Data.[1][1]

  • NIST Chemistry WebBook. Mass Spectrum of 1-Phenoxy-2-propanol (Native).[1]

A Technical Guide to the Solubility of Deuterated 1-Phenoxy-2-propanol Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern pharmaceutical development and bioanalysis, stable isotope-labeled (SIL) compounds, particularly deuterated standards, are indispensable tools.[1] Their application in mass spectrometry-based bioanalysis is considered the gold standard for ensuring the accuracy, precision, and reliability of quantitative methods.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for their use.[1] 1-Phenoxy-2-propanol is a versatile organic compound utilized as a preservative, solvent, and stabilizer in a variety of industrial, cosmetic, and pharmaceutical products.[2][3] Its deuterated analogues serve as critical internal standards in pharmacokinetic and drug metabolism studies, enabling researchers to precisely quantify the concentration of the parent compound and its metabolites in complex biological matrices.[4]

Understanding the solubility of these deuterated standards is a fundamental prerequisite for the development of robust and reproducible analytical methods. Solubility directly impacts the preparation of stock solutions, calibration standards, and quality control samples, and it can influence the behavior of the standard in various analytical systems. This guide provides an in-depth exploration of the solubility characteristics of deuterated 1-Phenoxy-2-propanol, the theoretical underpinnings of isotopic effects on solubility, and a practical, field-tested protocol for its experimental determination.

The Isotope Effect: How Deuteration Influences Solubility

The substitution of protium (¹H) with deuterium (²H) introduces subtle yet significant changes to the physicochemical properties of a molecule, a phenomenon known as the kinetic isotope effect (KIE).[5][6] While the spatial structure of the carbon-deuterium (C-D) bond is nearly identical to the carbon-hydrogen (C-H) bond, the increased mass of deuterium leads to a stronger, more stable bond.[] This enhanced bond strength can influence intermolecular interactions, which are the primary drivers of solubility.

The key intermolecular forces at play are hydrogen bonding and van der Waals interactions. Deuterium can form stronger hydrogen bonds than protium, which can lead to increased solubility in protic solvents.[8] Conversely, the slight difference in bond length and vibrational frequency between C-H and C-D bonds can alter the molecule's polarizability, potentially affecting its interaction with non-polar solvents. While the effects of deuteration on solubility are often modest, they are not negligible and warrant careful consideration during method development.[9]

Solubility Data for 1-Phenoxy-2-propanol

Precise solubility data for deuterated 1-Phenoxy-2-propanol is not extensively published. However, the solubility of the non-deuterated parent compound provides a crucial baseline. The following table summarizes the available solubility data for 1-Phenoxy-2-propanol in various solvents. It is reasonable to expect that the solubility of its deuterated counterparts will be of a similar order of magnitude.

SolventSolubility (g/L) at 20°CReference
Water15.1[10][11]
Water198[12]

Note: The significant discrepancy in reported water solubility may be due to differences in experimental conditions or the purity of the compound tested.

1-Phenoxy-2-propanol is also described as being soluble in alcohol and numerous organic solvents.[13]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[14] This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Objective:

To determine the equilibrium solubility of deuterated 1-Phenoxy-2-propanol in a specified solvent at a controlled temperature.

Materials:
  • Deuterated 1-Phenoxy-2-propanol standard of known purity (≥98%)[4]

  • High-purity solvent (e.g., HPLC-grade water, methanol, acetonitrile)

  • Glass vials or flasks with airtight seals

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Validated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh excess deuterated standard B Add precise volume of solvent A->B C Seal vials securely B->C D Place vials in temperature-controlled shaker C->D E Agitate at a constant speed (e.g., 300 RPM) for 24-72 hours D->E F Visually confirm excess solid E->F G Withdraw aliquot of supernatant F->G H Separate solid from liquid (centrifuge/filter) G->H I Dilute supernatant to fall within calibration range H->I J Quantify concentration using a validated analytical method I->J K Calculate initial solubility J->K

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Methodology:
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an amount of the deuterated 1-Phenoxy-2-propanol standard that is in excess of its expected solubility into three separate glass vials. A 5-fold excess is a good starting point.[15]

    • Causality: Using an excess of the solid ensures that the solvent becomes saturated, and a state of equilibrium can be reached between the dissolved and undissolved compound.[16]

    • Carefully add a precise volume of the desired solvent to each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[14]

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically adequate for most compounds.[16]

    • Causality: Continuous agitation ensures intimate contact between the solid and the solvent, facilitating the dissolution process and the attainment of equilibrium. Maintaining a constant temperature is critical as solubility is temperature-dependent.

  • Sample Collection and Preparation:

    • After the equilibration period, visually inspect each vial to confirm the presence of undissolved solid. This is a crucial validation step to ensure that saturation was achieved.[16]

    • Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately separate the dissolved compound from the undissolved solid. This can be achieved by centrifugation or by filtering the supernatant through a chemically compatible syringe filter (e.g., PTFE or PVDF).

    • Causality: Prompt and complete separation of the solid is vital to prevent further dissolution and an overestimation of the solubility.

  • Quantification:

    • Accurately dilute the clear supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the deuterated standard.

    • Trustworthiness: The use of a validated analytical method is paramount for ensuring the accuracy and reliability of the quantification step. The validation should encompass parameters such as linearity, accuracy, precision, and specificity, in line with ICH guidelines.[17]

  • Data Analysis and Reporting:

    • Calculate the solubility of the deuterated 1-Phenoxy-2-propanol standard in the solvent, taking into account the dilution factor.

    • The results should be reported as the mean and standard deviation of the replicate determinations (n=3).

Applications and Implications for Drug Development

Accurate solubility data for deuterated 1-Phenoxy-2-propanol standards is crucial for several aspects of the drug development process:

  • Analytical Method Development: Knowledge of solubility allows for the preparation of accurate and stable stock solutions, which are the foundation for generating reliable calibration curves and quality control samples.[4]

  • Formulation Development: For preclinical studies, understanding the solubility of the deuterated standard in various vehicles helps in the development of appropriate dosing formulations.[3]

  • Bioanalytical Assays: In bioanalytical methods, the solubility of the internal standard can affect its recovery during sample extraction and its behavior in the chromatographic system.[1]

Conclusion

The solubility of deuterated 1-Phenoxy-2-propanol standards is a critical parameter that underpins the reliability of quantitative bioanalytical assays. While the isotopic substitution of hydrogen with deuterium can subtly influence a molecule's physicochemical properties, the fundamental principles of solubility determination remain the same. The shake-flask method, when executed with meticulous attention to detail and supported by a validated analytical procedure, provides a robust and trustworthy means of generating this essential data. By understanding and carefully characterizing the solubility of these vital analytical tools, researchers can enhance the quality and integrity of their data, ultimately contributing to the successful development of new and effective therapeutics.

References

  • CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenoxy-2-propanol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

  • World Health Organization (WHO). (2019). Annex 4. Retrieved from [Link]

  • Chemical Information. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Syroeshkin, A. V. (2021). The Influence of Deuterium on the Properties of Pharmaceutical Substances (Review). Drug development & registration. Retrieved from [Link]

  • Stenutz. (n.d.). 1-phenoxy-2-propanol. Retrieved from [Link]

  • Tradeasia. (n.d.). Phenoxy Propanol: Properties, Applications, and Industry Insights. Retrieved from [Link]

  • LookChem. (2025). Product Description: 1-Phenoxy-2-Propanol CAS 770-35-4. Retrieved from [Link]

  • Hansen, P. E. (2022). Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. Molecules. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

  • IntechOpen. (n.d.). Isotope Effects in Hydrogen Bond Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Isotope Effects in Hydrogen Bond Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Deuterium Oxide and Deuteration Effects on Pharmacology. Retrieved from [Link]

  • The Journal of Physical Chemistry Letters. (2023). Non-Covalent Isotope Effects. Retrieved from [Link]

  • MDPI. (2021). Evaluation of Poorly Soluble Drugs' Dissolution Rate by Laser Scattering in Different Water Isotopologues. Retrieved from [Link]

  • ResearchGate. (n.d.). Isotope Effects on Hydrogen Bonding and CH/CD-π Interaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

The Imperative for Deuterated Standards in Modern Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-Phenoxy-d5-2-propanol

Abstract: This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, a critical deuterated internal standard used in bioanalytical and pharmaceutical research. The document details two robust synthetic methodologies: the Williamson ether synthesis and the base-catalyzed ring opening of propylene oxide. Each section offers an in-depth examination of the reaction mechanisms, step-by-step experimental protocols, and the rationale behind procedural choices. Furthermore, this guide addresses the essential analytical techniques for the characterization and quality control of the final isotopically labeled product, ensuring its suitability for high-precision quantitative analysis by mass spectrometry. This content is intended for researchers, chemists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and metabolic studies.

In the landscape of drug discovery and development, quantitative bioanalysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the definitive methodology for its unparalleled sensitivity and selectivity.[1] The integrity of LC-MS/MS data, however, is fundamentally dependent on the ability to correct for analytical variability, including sample loss during extraction, matrix-induced ion suppression, and fluctuations in instrument response.[2][3]

Deuterated internal standards are the universally accepted gold standard for mitigating these variables.[1] this compound is the deuterated analogue of 1-phenoxy-2-propanol, a metabolite of the widely used solvent propylene glycol phenyl ether and a structural motif found in various pharmaceuticals.[4][5] By replacing five hydrogen atoms on the phenyl ring with deuterium, a stable, non-radioactive heavy isotope, we create a molecule that is chemically identical to the analyte but mass-shifted.[6] This mass difference allows the spectrometer to distinguish between the analyte and the standard, while their co-eluting and near-identical physicochemical behavior ensures that any analytical variations affecting the analyte are mirrored by the internal standard.[7] The strategic placement of deuterium on the aromatic ring ensures isotopic stability, preventing H/D exchange under typical analytical conditions.[1][2]

This guide provides the core synthetic knowledge required to produce high-purity this compound, empowering research teams to synthesize this vital tool for robust and reliable bioanalysis.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound hinges on the formation of an ether linkage between a deuterated phenol ring and a propanol side chain. The two most effective and field-proven strategies to achieve this are the Williamson ether synthesis and the nucleophilic ring-opening of an epoxide.

The Williamson Ether Synthesis

A cornerstone of organic chemistry since 1850, the Williamson ether synthesis is an Sₙ2 reaction between an alkoxide and a substrate with a good leaving group, typically an alkyl halide.[8][9] For our target molecule, this translates to the reaction between phenol-d5-oxide (the nucleophile) and a C3 electrophile like 1-chloro-2-propanol.

The success of this pathway relies on two critical factors:

  • Efficient Deprotonation: The phenolic proton of phenol-d5 must be removed by a suitable base to generate the potent phenoxide nucleophile. The choice of base is crucial; it must be strong enough to fully deprotonate the phenol without promoting side reactions.[10]

  • Sₙ2 Reaction Conditions: The reaction is favored by using a primary or secondary alkyl halide and a polar aprotic solvent, which solvates the counter-ion but not the nucleophile, thereby enhancing its reactivity.[9][10]

Base-Catalyzed Epoxide Ring Opening

This pathway involves the reaction of the phenol-d5-oxide nucleophile with propylene oxide.[11] The reaction proceeds via nucleophilic attack on one of the epoxide's carbon atoms, leading to the opening of the three-membered ring. A key consideration in this synthesis is regioselectivity. The phenoxide can attack either the more substituted C2 carbon or the less sterically hindered C1 carbon of propylene oxide. Under basic or neutral conditions, the Sₙ2-like attack preferentially occurs at the less substituted carbon (C1), yielding the desired 1-phenoxy-2-propanol backbone.[12][13]

Synthesis Pathway A: Williamson Ether Synthesis

This method offers a highly controlled and predictable route to the target compound, leveraging commercially available starting materials.

Mechanistic Rationale & Workflow

The reaction begins with the deprotonation of Phenol-d5 using a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile. The resulting potassium phenoxide-d5 then acts as the nucleophile, attacking the primary carbon of 1-chloro-2-propanol and displacing the chloride leaving group to form the ether bond.

Williamson_Ether_Synthesis cluster_reactants Starting Materials phenol_d5 Phenol-d5 phenoxide Potassium Phenoxide-d5 phenol_d5->phenoxide + K₂CO₃ (Deprotonation) chloro_propanol 1-Chloro-2-propanol product This compound chloro_propanol->product Sₙ2 Attack base K₂CO₃ (Base) phenoxide->product salt KCl (Salt) Epoxide_Opening cluster_reactants Starting Materials phenol_d5 Phenol-d5 phenoxide Phenoxide-d5 (Nucleophile) phenol_d5->phenoxide + NaOH propylene_oxide Propylene Oxide alkoxide_intermediate Alkoxide Intermediate propylene_oxide->alkoxide_intermediate catalyst NaOH (cat.) phenoxide->alkoxide_intermediate + Propylene Oxide (Ring Opening) product This compound alkoxide_intermediate->product Protonation (Workup) Validation_Workflow start Select Synthesis Pathway (Williamson or Epoxide Opening) synthesis Perform Synthesis & Workup start->synthesis purification Purification via Flash Chromatography synthesis->purification qc Quality Control Analysis purification->qc nmr ¹H and ¹³C NMR: Structural Confirmation qc->nmr Structure ms LC-MS/MS: Identity, Purity & Isotopic Enrichment qc->ms Purity/Mass final_product Validated this compound (>99% Purity, >99% Enrichment) nmr->final_product ms->final_product

Sources

A Senior Application Scientist's Guide to the Safety Data Sheet for 1-Phenoxy-d5-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Deuterated Standards and Their Safety

In the precise world of bioanalysis and drug development, particularly in Drug Metabolism and Pharmacokinetics (DMPK) studies, deuterated reference materials like 1-Phenoxy-d5-2-propanol are indispensable.[1] These stable isotope-labeled (SIL) compounds are the gold standard for internal standards in mass spectrometry, providing unparalleled accuracy and reproducibility by mimicking the analyte of interest.[2] While chemically almost identical to their non-deuterated counterparts, this subtle isotopic difference does not fundamentally alter the chemical hazards.[1] Therefore, a thorough understanding of the Safety Data Sheet (SDS) is not merely a regulatory formality but a cornerstone of laboratory safety and scientific integrity.

This guide moves beyond a simple recitation of SDS sections. It provides a practical, in-depth analysis from the perspective of a seasoned scientist, focusing on the causality behind safety protocols and offering field-proven insights for handling this valuable reference material.

Section 1: A Risk-Based Interpretation of the SDS for this compound

While an SDS for the specific deuterated compound (CAS 118994-57-9) may be sparse, the safety profile can be reliably inferred from its well-documented, non-deuterated analogue, 1-Phenoxy-2-propanol (CAS 770-35-4). The five deuterium atoms on the phenyl ring add stability but do not introduce new hazard classifications.[1]

Hazard Identification and True Risk Assessment (SDS Sections 2 & 11)

The primary hazard associated with 1-Phenoxy-2-propanol is serious eye irritation (H319, Eye Irritation Category 2A) .[3] This is the most consistent classification across multiple supplier safety data sheets.

  • Expert Insight: The "Warning" signal word and H319 statement mean that direct contact with the eyes can cause significant, but reversible, irritation.[3][4] Unlike corrosive materials that cause permanent damage, the key here is immediate and thorough rinsing. Some notifications to the ECHA C&L Inventory also mention potential respiratory irritation (H335) and drowsiness or dizziness (H336), highlighting the need for proper ventilation.[4][5]

From a toxicological standpoint, the compound exhibits low acute toxicity.[3]

Toxicological Data for 1-Phenoxy-2-propanol
Exposure Route Value
Oral LD50 (Rat)2830 mg/kg
Dermal LD50 (Rat)> 2000 mg/kg
Inhalation LC50 (Rat, 4 hr)> 5400 mg/m³

Source: ECHEMI[3]

  • Expert Insight: These high LD50 values indicate that a single, accidental ingestion or skin contact is unlikely to cause severe systemic poisoning. The primary risk remains localized eye irritation. The material is not classified as a carcinogen, mutagen, or reproductive toxin.[6]

Proactive Exposure Control and Safe Handling (SDS Sections 7 & 8)

Effective safety is not about fear of the hazard, but respect for the risk. This involves a multi-layered approach encompassing engineering controls, administrative procedures, and Personal Protective Equipment (PPE). This entire framework should be part of a laboratory's formal Chemical Hygiene Plan (CHP) as mandated by OSHA (29 CFR 1910.1450).[7][8]

  • Engineering Controls: The first line of defense is to handle this compound in a well-ventilated area.[3] For procedures that could generate aerosols, such as vortexing or sonicating solutions, a chemical fume hood is required.[9][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Tightly fitting safety goggles are mandatory.[3] A face shield should be used when handling larger quantities or when there is a significant splash risk.[10]

    • Skin Protection: Standard laboratory nitrile gloves are appropriate. It's crucial to inspect gloves before use and practice proper removal technique to avoid contaminating your skin. Always wash hands thoroughly after handling.[3]

    • Respiratory Protection: Not typically required if work is performed in a well-ventilated area or fume hood.[3]

Physicochemical Properties and Their Impact on Safety (SDS Section 9)

Understanding the physical properties of a substance is key to anticipating its behavior and handling it safely.

Property Value Implication for Safe Handling
Appearance Clear, colorless to light yellow liquidEasy to spot spills.
Boiling Point ~243 °C (469 °F)Low volatility at room temperature reduces inhalation risk.[6]
Flash Point ~113 °C (235 °F)Classified as a combustible liquid, but not flammable.[6] Requires heating to generate flammable vapors. Keep away from open flames and hot surfaces.[11]
Vapor Pressure 0.01 hPa at 20 °CVery low, confirming minimal inhalation hazard under normal lab conditions.[3][6]
Density ~1.06 g/cm³Slightly denser than water.[6]
Water Solubility ~15 g/L at 20 °CModerately soluble. Spills can be cleaned with water, but this also means it can enter aquatic systems if not disposed of properly.[3][6]

Source: ChemicalBook, MilliporeSigma[6]

Stability, Storage, and Disposal (SDS Sections 10, 7 & 13)
  • Stability & Storage: this compound is chemically stable under normal laboratory conditions. However, like many deuterated compounds, it should be stored in a cool, dry, dark place in a tightly sealed container to protect its isotopic purity from exchange with atmospheric moisture.[1][12][13] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3]

  • Disposal: As a valuable reference material, quantities are typically small. Waste should be collected in a designated, labeled container for hazardous chemical waste. Do not pour down the drain. Follow all local, state, and federal regulations for chemical waste disposal.

Section 2: Workflow for Safe Handling of this compound

This section provides a standard operating procedure (SOP) for the lifecycle of the reference material in a typical research setting.

Emergency Response Workflow

All personnel must be familiar with emergency procedures before handling the chemical. The primary foreseeable emergency is a spill or splash.

cluster_prep Immediate Response cluster_action Spill Cleanup cluster_post Post-Incident A Spill or Eye Contact Occurs B Alert personnel in the immediate area. Isolate the spill. A->B C If eye contact: Immediately flush with eyewash for 15 minutes. Seek medical attention. A->C Eye Contact Path D Don appropriate PPE: Goggles, gloves, lab coat. B->D E Contain the spill with absorbent material (e.g., chemical absorbent pads). D->E F Collect absorbed material into a sealed container for hazardous waste. E->F G Decontaminate the area with soap and water. F->G H Dispose of waste and contaminated PPE according to institutional policy. G->H I Document the incident in the lab safety log. H->I

Caption: Emergency response workflow for a this compound spill or exposure.

Step-by-Step Protocol for Routine Handling and Use

This protocol outlines the process from receiving the material to its final use in an analytical run.

  • Receiving and Log-in:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Log the material into the laboratory's chemical inventory system, noting the date of receipt, lot number, and planned storage location.

    • Confirm that the corresponding SDS is readily accessible to all lab personnel, either in a physical binder or on a shared network.[14]

  • Storage:

    • Store the vial in a designated, clearly labeled secondary container.

    • Store in a cool, dry, and dark environment, such as a refrigerator designated for chemical storage, away from incompatible materials.[3][13]

  • Preparation of Stock Solution (Example):

    • Causality: Gravimetric preparation is the most accurate method for primary reference standards.

    • Bring the vial to room temperature inside a desiccator to prevent condensation of atmospheric moisture, which could compromise both concentration and isotopic purity.

    • Work within a chemical fume hood or on a bench in a well-ventilated area.

    • Don appropriate PPE (goggles, lab coat, nitrile gloves).

    • Tare an appropriate analytical balance with a clean volumetric flask.

    • Using a calibrated pipette, transfer the desired amount of this compound into the flask and record the exact weight.

    • Add the appropriate solvent (e.g., methanol, acetonitrile) to the flask, dissolving the standard completely, and then dilute to the final volume.

    • Cap the flask securely and mix thoroughly by inversion.

    • Label the stock solution clearly with the compound name, concentration, solvent, preparation date, and preparer's initials.

  • Preparation of Working Solutions and Use:

    • Prepare serial dilutions from the stock solution to create working internal standard solutions and calibration curve standards.

    • Use calibrated pipettes for all transfers to ensure accuracy.

    • When adding the internal standard to samples, ensure the volume is consistent across all samples, calibrators, and quality controls.

  • End-of-Day Procedures:

    • Return the primary reference material vial to its designated cold storage.

    • Store stock and working solutions appropriately (typically refrigerated or frozen, as determined by stability studies).

    • Clean the work area thoroughly.

    • Dispose of any contaminated disposable items (e.g., pipette tips, wipes) in the designated hazardous waste container.

Conclusion

The safe and effective use of this compound hinges on a comprehensive understanding of its safety profile, as detailed in the SDS and interpreted through the lens of scientific experience. While its primary hazard is eye irritation and it possesses low acute toxicity, adherence to a robust Chemical Hygiene Plan is non-negotiable. By integrating engineering controls, proper PPE, and meticulous handling protocols, researchers can leverage the analytical power of this deuterated reference standard while ensuring a safe and compliant laboratory environment.

References

  • 1-Phenoxy-2-propanol - GHS Data. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Fact Sheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • A Detailed Guide on OSHA Chemical Hygiene Plan. CloudSDS. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Safety data sheet for 1-Phenoxy-2-propanol. CPAChem. [Link]

  • Laboratory Chemical Lab Safety and Handling Guidelines. Saffron Scientific. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]

Sources

Methodological & Application

Protocol for quantifying 1-Phenoxy-2-propanol in water samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 1-Phenoxy-2-propanol in Water via SPE-GC-MS

Abstract

This protocol details a robust method for the quantification of 1-Phenoxy-2-propanol (PP, CAS 770-35-4) in environmental and process water samples. Utilizing Solid Phase Extraction (SPE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode, this method achieves a Limit of Quantitation (LOQ) of <0.5 µg/L. The workflow addresses common challenges such as isomer resolution and matrix interference, ensuring high specificity and recovery rates suitable for regulatory compliance and pharmaceutical quality control.

Introduction & Scientific Rationale

1-Phenoxy-2-propanol (propylene glycol phenyl ether) is a coalescent and solvent widely used in coatings, inks, and as a pharmaceutical preservative.[1] Unlike its structural isomer 2-phenoxyethanol, PP exhibits distinct volatility and polarity, necessitating specific chromatographic separation.

Why GC-MS? While HPLC-UV is feasible for high concentrations, it lacks the specificity required for trace analysis in complex aqueous matrices where co-eluting phenols may exist. GC-MS provides definitive identification through mass spectral fragmentation.

Why SPE? Liquid-Liquid Extraction (LLE) often results in emulsion formation with surfactant-laden waters. SPE using a polymeric sorbent (Hydrophilic-Lipophilic Balance) ensures:

  • High Recovery: Retention of the polar ether and hydroxyl groups.

  • Matrix Cleanup: Removal of salts and humic acids.

  • Enrichment: Concentration factors of up to 1000x (1 L sample to 1 mL extract).

Materials & Reagents

CategoryItemSpecification/Notes
Analytes 1-Phenoxy-2-propanol>98% Purity (CAS 770-35-4)
Internal Standard (IS) Phenol-d5Isotopic analog for m/z 94 fragment correction
Surrogate 2,4,6-TribromophenolMonitors extraction efficiency
Solvents Methanol (MeOH), Dichloromethane (DCM)HPLC/GC Grade
SPE Cartridges Polymeric HLB200 mg / 6 mL (e.g., Oasis HLB or Strata-X)
Buffer Sodium ThiosulfateDechlorination agent (if tap water)
Acid Sulfuric Acid (H2SO4)pH adjustment to <2 (inhibits microbial growth)

Experimental Protocol

Sample Preparation Workflow

The following diagram outlines the critical path for sample extraction and concentration.

SPE_Workflow Sample Water Sample (1 L) + Na2S2O3 (80 mg) + H2SO4 -> pH < 2 IS_Addition Add Surrogates & Internal Standards Sample->IS_Addition Conditioning Condition SPE Cartridge 1. 6 mL DCM 2. 6 mL MeOH 3. 6 mL H2O (pH 2) Loading Load Sample Flow: 5-10 mL/min IS_Addition->Loading Conditioning->Loading Keep sorbent wet Washing Wash Cartridge 10 mL H2O (pH 2) Dry under N2 for 15 min Loading->Washing Elution Elute Analytes 1. 3 mL Acetone 2. 3 mL DCM Washing->Elution Critical: Ensure dryness Concentration Concentrate Extract N2 Evap to 1.0 mL Elution->Concentration Analysis GC-MS Analysis (SIM Mode) Concentration->Analysis

Figure 1: Solid Phase Extraction (SPE) workflow for the isolation of 1-Phenoxy-2-propanol from water samples.

Step-by-Step Methodology

Step 1: Sample Pre-treatment

  • Collect 1 L of water in amber glass bottles.

  • Add 80 mg sodium thiosulfate if residual chlorine is present.

  • Adjust pH to <2 using 1:1 H2SO4 to prevent biological degradation and improve phenol retention.

  • Spike with Surrogate Standard (2,4,6-Tribromophenol) to a final concentration of 20 µg/L.

Step 2: SPE Cartridge Conditioning

  • Rinse cartridge with 6 mL Dichloromethane (DCM) to remove manufacturing impurities.

  • Condition with 6 mL Methanol (MeOH).

  • Equilibrate with 6 mL Reagent Water (pH 2). Do not let the cartridge go dry.

Step 3: Loading & Washing

  • Load the sample at a flow rate of 5–10 mL/min.

  • Wash with 10 mL Reagent Water (pH 2) to remove salts and highly polar interferences.

  • Critical Step: Dry the cartridge under high vacuum or nitrogen stream for 15–30 minutes. Residual water interferes with the DCM elution and GC injection.

Step 4: Elution & Concentration

  • Elute analytes with 3 mL Acetone followed by 3 mL DCM. (Acetone bridges the polarity gap if slight moisture remains).

  • Collect eluate in a concentrator tube.

  • Add Internal Standard (Phenol-d5).

  • Evaporate to exactly 1.0 mL using a gentle stream of nitrogen at 35°C. Do not evaporate to dryness, as PP is semi-volatile and losses will occur.

Instrumental Analysis (GC-MS)

System: Agilent 7890/5977 or equivalent single quadrupole MS.

Chromatographic Conditions
ParameterSettingRationale
Column DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Standard non-polar phase separates PP from common phenols.
Inlet Splitless, 250°CMaximizes sensitivity for trace analysis.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 40°C (1 min) → 10°C/min → 300°C (3 min)Slow ramp ensures separation of PP isomers.
Transfer Line 280°CPrevents condensation of high-boilers.
Mass Spectrometry Parameters (SIM Mode)

1-Phenoxy-2-propanol fragments characteristically, yielding a base peak at m/z 94 (phenol rearrangement).

CompoundRet Time (min)*Quant Ion (m/z)Qualifier Ions (m/z)
1-Phenoxy-2-propanol 9.894 77, 107, 152
Phenol-d5 (IS) 6.599 71, 42
2,4,6-Tribromophenol 14.2330 332, 141

*Retention times must be determined experimentally on your specific system.

Mechanism of Fragmentation: The molecular ion (M+ 152) is weak. The bond cleavage alpha to the ether oxygen and subsequent rearrangement produces the stable phenol ion (m/z 94) and the phenyl ion (m/z 77).

Data Analysis & Validation

Calibration

Prepare a 5-point calibration curve (e.g., 0.5, 2, 10, 50, 100 µg/L) using the Internal Standard method.

  • Response Factor (RF):

    
    
    
  • Acceptance: %RSD of RFs < 20% or

    
     for linear regression.
    
Quality Control Criteria
  • Method Detection Limit (MDL): Expect ~0.1 - 0.2 µg/L.

  • Recovery: 70–120% for spiked samples.

  • Precision: <15% RSD.[2]

Troubleshooting Table:

Issue Probable Cause Corrective Action
Low Recovery Incomplete Elution or Evaporation Loss Ensure cartridge is dry before elution. Do not blow down to dryness.
Peak Tailing Active Sites in Inlet/Column Trim column (0.5 m), replace liner with deactivated glass wool.

| Interference at m/z 94 | Co-eluting Phenol | Check separation between Phenol and PP. If co-eluting, use m/z 107 or 152 for quant (lower sensitivity). |

References

  • U.S. EPA . (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). Revision 1.0. Link

  • Restek Corporation . (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Link

  • National Institute of Standards and Technology (NIST) . 1-Phenoxy-2-propanol Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • Sigma-Aldrich . Supelco Guide to Solid Phase Extraction. Bulletin 910. Link

  • PubChem . 1-Phenoxy-2-propanol Compound Summary. National Library of Medicine. Link

Sources

Application Note: Sample Preparation & Analysis of Phenoxypropanol in Cosmetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Phenoxypropanol (CAS: 770-35-4), specifically the isomer 1-phenoxy-2-propanol , is a glycol ether used in cosmetics as a preservative, solvent, and stabilizer.[1] It serves as a viable alternative to formaldehyde-releasing preservatives and is structurally analogous to phenoxyethanol.

Regulatory Framework: To ensure consumer safety, global regulations (including EU Regulation 1223/2009 and Japanese standards) restrict Phenoxypropanol concentration in finished cosmetic products to a maximum of 1.0% .

The Analytical Challenge: Cosmetic matrices (w/o emulsions, lipid-rich creams, surfactant-heavy shampoos) present significant interference hurdles. Direct injection often leads to inlet liner fouling in Gas Chromatography (GC) or column clogging in High-Performance Liquid Chromatography (HPLC). This guide details two robust sample preparation protocols—Ultrasound-Assisted Extraction (UAE) for high-throughput screening and Solid Phase Extraction (SPE) for trace-level validation—designed to isolate phenoxypropanol with >90% recovery.

Decision Matrix: Selecting the Right Protocol

Before initiating benchwork, select the protocol based on your available instrumentation and matrix complexity.

MethodSelection Start Start: Matrix Assessment MatrixType Is the Matrix Lipid-Rich? (e.g., Night Creams, Body Butter) Start->MatrixType Detection Available Detector? MatrixType->Detection No (Lotions, Toners) SPE Protocol B: Solid Phase Extraction (High Purity/Lipid Removal) MatrixType->SPE Yes (>20% Oil Content) GC GC-MS / GC-FID (Preferred for Volatility) Detection->GC Volatility Analysis HPLC HPLC-UV / DAD (Alternative) Detection->HPLC UV Analysis UAE Protocol A: UAE + Dilution (High Throughput) GC->UAE Robust Liners Available HPLC->SPE Protect Column Life

Figure 1: Decision tree for selecting sample preparation based on matrix lipid content and detection method.

Protocol A: Ultrasound-Assisted Extraction (UAE)

Best For: High-throughput QC, routine compliance testing, GC-MS/FID analysis. Mechanism: Uses acoustic cavitation to disrupt the emulsion and methanol to precipitate proteins/waxes while solubilizing the glycol ether.

Reagents & Equipment[2][3][4][5][6][7]
  • Solvent: Methanol (HPLC Grade).

  • Internal Standard (IS): 2-Phenoxyethanol (if analyzing PPH solely) or Fluorinated glycol ethers.

  • Equipment: Ultrasonic bath (35-40 kHz), Centrifuge (4000 rpm), 0.22 µm PTFE syringe filters.

Step-by-Step Methodology
  • Sample Weighing:

    • Accurately weigh 1.0 g (±0.01 g) of the cosmetic sample into a 50 mL solvent-resistant centrifuge tube.

    • Note: For waxy solids (lipsticks), grate or slice the sample finely.

  • Spiking (Internal Standard):

    • Add 50 µL of Internal Standard solution (10 mg/mL in MeOH) directly to the sample.

    • Scientific Rationale: Adding IS before extraction corrects for recovery losses and volumetric errors during the process.

  • Solvent Addition:

    • Add 10.0 mL of Methanol.

    • Vortex vigorously for 1 minute to disperse the sample matrix.

  • Acoustic Cavitation (Extraction):

    • Sonicate the capped tubes for 20 minutes at room temperature.

    • Critical: Ensure the water bath temperature does not exceed 35°C to prevent degradation or volatile loss, although PPH is relatively stable.

  • Phase Separation:

    • Centrifuge at 4,000 rpm (approx. 2500 x g) for 10 minutes.

    • Result: A clear supernatant (methanolic extract) and a solid pellet (waxes, pigments, fillers).

  • Filtration:

    • Aspirate the supernatant. Filter 1-2 mL through a 0.22 µm PTFE or Nylon syringe filter into a GC autosampler vial.

    • Caution: Do not use cellulose acetate filters as they may degrade in methanol.

Protocol B: Solid Phase Extraction (SPE) Cleanup

Best For: Complex lipid matrices (night creams), HPLC analysis, or when lower Limits of Quantitation (LOQ) are required. Mechanism: Retains the analyte on a sorbent while washing away polar interferences, or retains the matrix (Reverse-SPE). We use a retention strategy here.

Reagents & Equipment[2][3][4][5][6][7]
  • Cartridge: HLB (Hydrophilic-Lipophilic Balanced) copolymer, 60 mg / 3 mL.

  • Solvents: Methanol, Water (Milli-Q), 5% Methanol in Water (Wash solution).

Step-by-Step Methodology
  • Initial Extraction:

    • Perform Steps 1–5 of Protocol A (UAE) to obtain the crude methanolic extract.

    • Dilute 1 mL of the supernatant with 9 mL of Milli-Q water (reducing MeOH content to 10% to ensure retention on the SPE cartridge).

  • Conditioning:

    • Pass 3 mL Methanol through the HLB cartridge.

    • Pass 3 mL Water through the cartridge.

    • Do not let the cartridge dry out.

  • Loading:

    • Load the 10 mL diluted sample onto the cartridge at a flow rate of ~1 mL/min.

  • Washing:

    • Wash with 3 mL of 5% Methanol/Water .

    • Rationale: Removes highly polar compounds, sugars, and salts without eluting the Phenoxypropanol.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute with 3 mL of Methanol .

    • Collect eluate in a clean tube.

  • Concentration (Optional):

    • Evaporate under a gentle stream of Nitrogen to 1 mL if trace sensitivity is needed. Transfer to vial.

Instrumental Analysis Conditions

Option 1: GC-MS (Recommended)

Gas Chromatography is preferred due to the volatility of glycol ethers and the ability to distinguish isomers.

  • Column: DB-WAX or VF-WAXms (Polar polyethylene glycol phase), 30m x 0.25mm x 0.25µm.

    • Why? Polar columns provide excellent peak shape for free alcohols like PPH without derivatization.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (10:1 or 20:1), 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 min at 240°C.

  • Detection (MS): SIM Mode (Selected Ion Monitoring) for quantitation.

    • Target Ions (m/z): 94 (Quant), 77, 107 (Qual).

    • Note: m/z 94 corresponds to the phenol fragment, characteristic of phenoxy- compounds.

Option 2: HPLC-DAD
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.

  • Mobile Phase: Isocratic Acetonitrile:Water (40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Absorption maximum of the phenoxy group).

  • Injection Vol: 10 µL.

Validation & Performance Metrics

The following data represents typical performance metrics for the UAE-GC-MS method in a standard cosmetic cream matrix.

ParameterSpecificationTypical Result
Linearity (R²) > 0.9950.9992 (Range: 10–2000 µg/g)
Recovery (%) 80% – 120%92.5% ± 4.1%
Precision (RSD) < 5.0%2.8% (Intra-day)
LOD Limit of Detection0.5 µg/g (ppm)
LOQ Limit of Quantitation1.5 µg/g (ppm)

Troubleshooting Guide

Issue: Low Recovery (<80%)

  • Cause: Incomplete extraction from lipid micelles.

  • Fix: Increase sonication time to 30 mins or use a heated ultrasonic bath (max 40°C). For SPE, ensure the load step is not >10% organic solvent, or the analyte will break through.

Issue: Split Peaks in GC

  • Cause: Isomer separation.

  • Insight: Commercial Phenoxypropanol is often a mix of 1-phenoxy-2-propanol (>90%) and 2-phenoxy-1-propanol (<10%). Ensure you integrate the sum of both peaks if the regulation applies to the total content, though 1-phenoxy-2-propanol is the primary regulated CAS.

Issue: Inlet Liner Contamination

  • Cause: Non-volatile lipids accumulating in the GC liner.

  • Fix: Use a liner with glass wool to trap non-volatiles. Change liner every 50–100 injections.

Workflow Visualization

Workflow Step1 1. Weigh 1.0g Sample + 50µL Internal Std Step2 2. Add 10mL MeOH & Vortex (1 min) Step1->Step2 Step3 3. Ultrasonication (20 min, Ambient) Step2->Step3 Step4 4. Centrifuge (4000 rpm, 10 min) Step3->Step4 Step5 5. Filter Supernatant (0.22 µm PTFE) Step4->Step5 Step6 6. GC-MS Analysis (SIM Mode) Step5->Step6

Figure 2: Standard Operating Procedure (SOP) workflow for Ultrasound-Assisted Extraction.

References

  • European Union. (2009).[2][3] Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. Official Journal of the European Union.[4]

  • Celeiro, M., et al. (2021). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Cosmetics, 8(4), 102.

  • Scientific Committee on Consumer Safety (SCCS). (2016). Opinion on Phenoxyethanol. SCCS/1575/16.

  • ISO. (2025). ISO 11843: Capability of detection -- Part 1: Terms and definitions. International Organization for Standardization.

  • OSHA. (1993).[5] Propylene Glycol Monomethyl Ethers/Acetates Method. Organic Methods Evaluation Branch.

Sources

HPLC retention time of 1-Phenoxy-d5-2-propanol vs native compound

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Behavior and Isotopic Fractionation of 1-Phenoxy-d5-2-propanol

Executive Summary

This application note details the chromatographic behavior of This compound (the pentadeuterated analog of 1-Phenoxy-2-propanol) in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). While deuterated analogs are the "gold standard" for Internal Standards (IS) in mass spectrometry, they are not chromatographically identical to their native counterparts.

This guide addresses the Chromatographic Deuterium Effect (CDE) , where the deuterated analog typically elutes slightly earlier than the native compound.[1][2] We provide a protocol to characterize this retention time shift (


) and optimize conditions to ensure accurate quantification, preventing ion suppression divergence between the analyte and its internal standard.

Theoretical Background: The Isotope Effect

The separation of isotopologues in RP-HPLC is governed by the Ubbelohde Effect and differences in Van der Waals forces .

  • Bond Length & Volume: The C-D bond is shorter (

    
     0.005 Å) and has a smaller molar volume than the C-H bond.
    
  • Lipophilicity: Deuterium is less polarizable than hydrogen. In a solvated environment, this makes the deuterated molecule slightly less lipophilic (more hydrophilic) than the native protium form.

  • Stationary Phase Interaction: The d5-phenyl ring of this compound interacts more weakly with the C18 alkyl chains of the stationary phase compared to the native phenyl ring.

  • Result: The deuterated analog elutes earlier than the native compound (

    
    ).[3]
    

Note: This effect is temperature-dependent. Lower column temperatures generally increase the resolution between isotopes, while higher temperatures promote co-elution.

Chemical Profile & Properties[5][6][7][8]

PropertyNative: 1-Phenoxy-2-propanolIS: this compound
CAS Number 770-35-4N/A (Labeled Analog)
Formula


MW 152.19 g/mol 157.22 g/mol
LogP (Octanol/Water) ~1.41 - 1.61~1.38 - 1.58 (Predicted slightly lower)
Key Functional Group Phenyl Ether (Hydrophobic anchor)d5-Phenyl Ether (Modified anchor)

Method Development & Optimization Protocol

This protocol is designed to assess the retention time shift and validate the suitability of the d5-analog as an internal standard.

Instrumentation & Conditions
  • System: UHPLC or HPLC system with Binary Pump.

  • Detector: MS/MS (Triple Quadrupole) or UV-Vis (270 nm) if concentrations allow.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 100 x 2.1 mm, 1.8 µm or 3.5 µm.

    • Why: C18 provides the necessary hydrophobic selectivity to observe the phenyl ring interactions.

Mobile Phase Composition
  • Solvent A: Water + 0.1% Formic Acid (Ionization promoter).

  • Solvent B: Methanol or Acetonitrile.[2][4]

    • Insight:Methanol often accentuates the isotope effect due to different solvation mechanics around the aromatic ring compared to Acetonitrile. If co-elution is critical and difficult, switch to Acetonitrile.

Gradient Profile (Standard Screening)
Time (min)% Solvent BFlow Rate (mL/min)Interaction Phase
0.00100.4Initial Equilibration
1.00100.4Sample Loading
8.00900.4Elution of Analytes
10.00900.4Column Wash
10.10100.4Re-equilibration
13.00100.4End
Experimental Workflow
  • Preparation: Prepare a mixture containing 10 µg/mL of Native and 10 µg/mL of d5-IS in 50:50 Methanol:Water.

  • Injection: Inject 2 µL of the mixture.

  • Data Collection: Monitor MRM transitions (Native: 153

    
     Product; d5: 158 
    
    
    
    Product).
  • Calculation: Calculate the Separation Factor (

    
    ) and Resolution (
    
    
    
    ).
    
    
    • Target: For IS use,

      
       should be as close to 1.00 as possible (ideally < 1.01).
      

Visualizing the Mechanism

The following diagram illustrates the differential interaction between the native and deuterated species with the stationary phase.

IsotopeEffect cluster_0 Mobile Phase Flow cluster_1 Stationary Phase (C18 Surface) Analyte_H Native (H) 1-Phenoxy-2-propanol Interaction_H Stronger Van der Waals (Larger Molar Volume) Analyte_H->Interaction_H High Lipophilicity Analyte_D Deuterated (d5) This compound Interaction_D Weaker Van der Waals (Shorter C-D Bonds) Analyte_D->Interaction_D Lower Lipophilicity Result Chromatographic Result Interaction_H->Result Retained Longer (Later tR) Interaction_D->Result Elutes Earlier (Earlier tR)

Figure 1: Mechanism of Chromatographic Deuterium Effect (CDE). The d5-analog exhibits reduced lipophilicity, leading to weaker retention on the C18 phase.

Workflow for Internal Standard Validation

This flowchart guides the decision-making process when using this compound as an Internal Standard.

ValidationWorkflow Start Start: IS Method Validation RunLC Run LC-MS/MS (Native + d5 Mix) Start->RunLC CheckShift Calculate Retention Shift (ΔtR = tR_native - tR_d5) RunLC->CheckShift SmallShift ΔtR < 0.05 min CheckShift->SmallShift Co-eluting LargeShift ΔtR > 0.10 min CheckShift->LargeShift Separating Accept Accept Method (Co-elution confirmed) SmallShift->Accept Mitigate Mitigation Strategy LargeShift->Mitigate Action1 Increase Column Temp (e.g., 30°C -> 45°C) Mitigate->Action1 Action2 Switch Organic Modifier (MeOH -> ACN) Mitigate->Action2 Action3 Steepen Gradient Mitigate->Action3 Action1->RunLC Action2->RunLC Action3->RunLC

Figure 2: Decision tree for validating the d5-analog to ensure it remains within the same ionization suppression window as the analyte.

Critical Considerations for Researchers

  • Ion Suppression Windows: The primary risk of isotopic separation is that the IS and the analyte elute in different matrix backgrounds. If the d5-analog elutes 0.2 minutes earlier, it might miss a suppression zone that affects the native compound, invalidating the quantification.

  • Temperature Control: If you observe "splitting" of peaks, check your column oven. Higher temperatures (

    
    C) increase the kinetic energy of the molecules, often masking the subtle thermodynamic differences between C-H and C-D interactions, forcing co-elution.
    
  • Peak Integration: Ensure your integration software (e.g., Analyst, MassHunter) is set to expect slightly different retention times for the quantifier (Native) and qualifier/IS (d5) ions to avoid cutting off the peak.

References

  • Turowski, M., et al. (2003). Deuterium isotope effects on the HPLC separation of isotopologues. Journal of the American Chemical Society.

  • Ye, X., et al. (2009). Chromatographic deuterium isotope effect: Implications for quantitative LC-MS/MS. Journal of Chromatography B.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92839, 1-Phenoxy-2-propanol.

  • Sielc Technologies. (2018). Separation of 1-Phenoxy-2-propanol on Newcrom R1 HPLC column.

  • BenchChem. (2025). Assessing the Impact of Deuteration on Chromatographic Retention Time.

Sources

Application Note: A Practical Guide to Building Robust Calibration Curves Using 1-Phenoxy-d5-2-propanol as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

The Foundational Principle: Why Deuterated Internal Standards are the Gold Standard

In quantitative mass spectrometry, particularly within complex biological matrices, achieving accuracy and precision is paramount. The analytical process, from sample extraction to final injection, is fraught with potential variability. Sample loss during preparation, inconsistencies in injection volume, and matrix-induced ion suppression or enhancement can all compromise the integrity of the final result[1].

A stable isotope-labeled (SIL) internal standard (IS), such as 1-Phenoxy-d5-2-propanol, is the most effective tool to counteract this variability[2]. A SIL-IS is chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (in this case, hydrogen with deuterium)[3]. This subtle mass shift allows the mass spectrometer to differentiate the IS from the analyte, yet their shared physicochemical properties ensure they behave almost identically throughout the entire analytical workflow[2][3].

By adding a known, fixed concentration of the IS to every sample, calibrator, and quality control (QC) sample at the very beginning of the process, any physical loss or ionization variability experienced by the analyte will be mirrored by the IS[3]. The final quantification is therefore based on the ratio of the analyte's response to the IS's response. This ratio remains stable and proportional to the analyte's concentration, effectively nullifying most sources of experimental error and leading to highly reliable data[3]. This approach is a cornerstone of bioanalytical method validation and is recognized by global regulatory bodies like the FDA and EMA[2][4].

Analyte and Internal Standard Profile

A thorough understanding of the analyte and its corresponding internal standard is critical for method development.

Property1-Phenoxy-2-propanol (Analyte)This compound (Internal Standard)
Synonyms Propylene glycol phenyl ether, DOWANOL® PPh[5][6]Phenyl-d5 propylene glycol
Molecular Formula C₉H₁₂O₂[5][7][8]C₉H₇D₅O₂
Molecular Weight 152.19 g/mol [5][7][8]~157.22 g/mol
Boiling Point ~243 °C[5][6]Expected to be very similar to the analyte.
Solubility in Water ~15-19 g/L at 20 °C[6][8]Expected to be very similar to the analyte.
Appearance Colorless to light yellow liquid[6][8]Expected to be a colorless liquid.

Experimental Workflow: From Stock Preparation to Data Analysis

The following protocols provide a step-by-step methodology for creating a robust calibration curve.

Protocol 1: Preparation of Stock and Working Solutions

The accuracy of a calibration curve begins with the accurate preparation of stock solutions. All glassware should be Class A volumetric, and an analytical balance should be used for weighing solids.

Materials:

  • 1-Phenoxy-2-propanol (Analyte)

  • This compound (Internal Standard, IS)

  • Methanol (LC-MS Grade)

  • Calibrated analytical balance and pipettes

  • Class A volumetric flasks

Procedure:

  • Analyte Primary Stock (1 mg/mL):

    • Accurately weigh approximately 10 mg of 1-Phenoxy-2-propanol.

    • Transfer the weighed analyte to a 10 mL volumetric flask.

    • Dissolve and bring to volume with methanol. Mix thoroughly.

    • This solution is your Analyte Stock A (1000 µg/mL) . Store at -20°C.

  • Internal Standard Primary Stock (1 mg/mL):

    • Repeat the process above for this compound to create IS Stock B (1000 µg/mL) . Store at -20°C.

  • Analyte Working Solutions (Serial Dilution):

    • Prepare an intermediate stock by diluting Stock A . For example, pipette 100 µL of Stock A into a 10 mL volumetric flask and bring to volume with 50:50 Methanol:Water. This is Analyte Stock C (10 µg/mL) .

    • Perform a serial dilution from Stock C to create a series of working solutions (WS) that will cover the desired calibration range. An example is provided in the table below.

Working Solution IDStarting StockVolume of Stock (µL)Final Volume (µL)Final Concentration (ng/mL)
WS-8 Stock C (10 µg/mL)10010001000
WS-7 WS-85001000500
WS-6 WS-75001000250
WS-5 WS-64001000100
WS-4 WS-5500100050
WS-3 WS-4500100025
WS-2 WS-3400100010
WS-1 (LLOQ) WS-250010005
  • Internal Standard Working Solution:

    • Prepare a working solution of the IS that, when spiked into the sample, will yield a robust signal in the mass spectrometer. A common target concentration is 50-100 ng/mL in the final sample.

    • For example, dilute IS Stock B to create an IS Working Stock D (1 µg/mL) .

G cluster_analyte Analyte Preparation cluster_is Internal Standard Preparation A_Solid Analyte Solid A_Stock_A Stock A (1 mg/mL) A_Solid->A_Stock_A Weigh & Dissolve A_Stock_C Stock C (10 µg/mL) A_Stock_A->A_Stock_C Dilute A_WS Working Solutions (WS-1 to WS-8) A_Stock_C->A_WS Serial Dilution IS_Solid IS Solid (d5) IS_Stock_B Stock B (1 mg/mL) IS_Solid->IS_Stock_B Weigh & Dissolve IS_Stock_D Working Stock D (1 µg/mL) IS_Stock_B->IS_Stock_D

Caption: How an internal standard corrects for process variability.

Adherence to Regulatory Standards

The protocol described herein is designed to align with the principles outlined in international guidelines for bioanalytical method validation, such as the ICH M10 Bioanalytical Method Validation guideline, which has been adopted by regulatory bodies like the FDA and EMA. K[4][9][10][11]ey validation parameters that must be assessed using this calibration curve include:

  • Linearity and Range: The concentration range over which the curve is accurate and precise. *[9][10] Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations against the calibration curve.

  • Lower Limit of Quantification (LLOQ): The lowest point on the curve (CAL-1) that can be measured with acceptable accuracy and precision. *[10] Specificity and Selectivity: Assessed by running blank and zero samples to ensure no interference at the retention times of the analyte and IS.

[9]By following a structured, scientifically-grounded approach and using a high-quality deuterated internal standard, researchers can build robust and reliable calibration curves, ensuring the integrity and defensibility of their quantitative data.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Sigma-Aldrich. 1-Phenoxy-2-propanol.
  • ChemicalBook. (n.d.). 1-Phenoxy-2-propanol - Safety Data Sheet.
  • Rudzki, P. J., & Leś, A. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Bioanalysis, 11(3), 169-173.
  • Tradeasia. (n.d.). Phenoxy Propanol: Properties, Applications, and Industry Insights.
  • PubChem. 1-Phenoxy-2-propanol. National Center for Biotechnology Information.
  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
  • ResearchGate. (n.d.). Construction of matrix-matched calibration curves using deuterated FFAs...
  • BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Analytical Chemistry.
  • BOC Sciences. (n.d.). 1-PHENOXY-2-PROPANOL.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures.
  • European Medicines Agency. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • Vesper, H. W., & Botelho, J. C. (2020). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry, 66(5), 635–644.
  • eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337.
  • Journal of Current Medical Research and Opinion. (n.d.). Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC-MS/MS: Application...
  • Academia.edu. (n.d.). Effect of using Propanol as internal standard on quantitative determination of ethanol in different biological matrices by head space-Gas Chromatography-Flame Ionization Detector.
  • ResearchGate. (n.d.). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water.
  • Pop, A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7705.
  • ULisboa Repository. (n.d.). LC-MS/MS method development for anti-oxidative biomarkers.
  • ResearchGate. (2016, July 22). (PDF) Effect of using Propanol as internal standard on quantitative determination of ethanol....
  • Phenomenex. (n.d.). APPLICATIONS.
  • Jenke, D. (2012). Utilization of internal standard response factors to estimate the concentration of organic compounds leached from pharmaceutical packaging systems and application of such estimated concentrations to safety assessment. Journal of Chromatographic Science, 50(7), 589-598.
  • Reddit. (2019, October 26). What is the purpose of an internal standard for Gas Chromatography...

Sources

Troubleshooting & Optimization

Correcting matrix effects in LC-MS using 1-Phenoxy-d5-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Phenoxy-d5-2-propanol Internal Standard Workflow

Executive Summary

You are accessing the technical support repository for This compound , a stable isotope-labeled internal standard (SIL-IS) used primarily to correct for matrix effects (ion suppression/enhancement) in the LC-MS/MS analysis of 1-Phenoxy-2-propanol (often used as a preservative or solvent metabolite).

This guide addresses the three most common failure modes in this workflow:

  • The Deuterium Isotope Effect: When the d5-standard elutes earlier than the analyte, failing to compensate for matrix suppression.

  • Signal "Cross-Talk": False positives in blank samples due to isotopic impurity.

  • Non-Linearity: Issues arising from improper equilibration or concentration ranges.

Module 1: The Core Mechanism (Why This Works)

The reliability of your data hinges on the "Mirror Image" Principle . In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) compete for charge, suppressing your analyte's signal.[1] Because this compound is chemically nearly identical to the target, it should experience the exact same suppression.

The Equation of Truth:



If suppression drops the Analyte signal by 50%, it must also drop the IS signal by 50%. The ratio remains constant. If this ratio shifts, your method has failed.

Visualizing the Correction Logic

MatrixCorrection cluster_correction The SIL-IS Safeguard Sample Biological Sample (Plasma/Urine) Extract Extraction (LLE/PPT) Sample->Extract LC LC Separation (Reverse Phase) Extract->LC ESI ESI Source (Ionization) LC->ESI LC->ESI Signal MS Signal Output ESI->Signal Suppressed Signal Matrix Matrix Components (Phospholipids) Matrix->ESI Competes for Charge IS This compound (Added Pre-Extraction) IS->Extract IS->LC

Figure 1: The SIL-IS travels the entire workflow with the analyte, normalizing extraction recovery and ionization efficiency.

Module 2: Critical Validation Protocol (The Matrix Factor)

Do not assume your IS is working. You must prove it using the Post-Extraction Spike Method (Matuszewski et al.), which is the industry standard for FDA/EMA bioanalytical validation.

The Experiment

Prepare three sets of samples (n=6 lots of matrix):

  • Set A (Neat): Analyte + IS in pure mobile phase.

  • Set B (Post-Extract Spike): Blank matrix extracted, then spiked with Analyte + IS.

  • Set C (Pre-Extract Spike): Matrix spiked with Analyte + IS, then extracted.

Calculations & Acceptance Criteria
ParameterFormulaTarget ValueInterpretation
Absolute Matrix Factor (MF)

0.85 – 1.15< 1.0 = Suppression> 1.0 = Enhancement
IS-Normalized MF

0.95 – 1.05 CRITICAL: If this is close to 1.0, the IS is correcting the matrix effect, even if Absolute MF is low.
Recovery

> 50% (Consistent)Measures extraction efficiency, not matrix effect.

Expert Tip: If your IS-Normalized MF varies significantly between different lots of plasma/urine (CV > 15%), your IS is not tracking the analyte correctly. See Troubleshooting Guide below.

Module 3: Troubleshooting & FAQs
Issue 1: The Deuterium Isotope Effect (Retention Time Shift)

User Question: "My this compound elutes 0.15 minutes earlier than the analyte. Is this a problem?"

Technical Diagnosis: Yes, this is the Deuterium Isotope Effect . The Carbon-Deuterium (C-D) bond is slightly shorter and less polarizable than the C-H bond. On high-performance C18 columns, this makes the deuterated molecule slightly less lipophilic, causing it to elute earlier.

  • Risk: If the shift is large enough, the IS elutes before the suppression zone (e.g., a phospholipid peak) that hits the analyte. The IS signal is normal, the analyte signal is crushed, and your ratio is wrong.

Corrective Actions:

  • Check the Shift: If

    
     min, it is usually acceptable. If 
    
    
    
    min, you must intervene.
  • Modify Gradient: Shallow gradients accentuate the separation. Steepen the gradient through the elution window to force them closer.

  • Change Stationary Phase: Switch from a standard C18 to a Phenyl-Hexyl or Biphenyl column. The

    
     interactions with the phenoxy ring often dominate the separation mechanism, masking the subtle deuterium effect.
    
Issue 2: Signal in the Blank (Cross-Talk)

User Question: "I see a peak for my analyte in the blank samples containing only Internal Standard."

Technical Diagnosis: This is Isotopic Interference (Cross-talk).

  • Impurity: The d5 standard contains traces of d0 (native) material.

  • Mass Overlap: Your MS resolution is too low, or the mass transitions are too close.

Corrective Actions:

  • Verify Transitions:

    • Analyte (Native): Precursor ~153 Da

      
       Product 94 Da (Phenol).
      
    • IS (d5-Phenyl): Precursor ~158 Da

      
       Product 99 Da (d5-Phenol).
      
    • Note: Ensure you are not monitoring a transition where the deuterium is lost (e.g., if you monitor a fragment that doesn't contain the phenyl ring, the mass shift is lost).

  • Check CoA: Look for "Isotopic Purity" on the Certificate of Analysis. It should be

    
    .[2]
    
  • Titrate IS Concentration: If the impurity is 0.5%, and you spike the IS at 1000 ng/mL, you are artificially adding 5 ng/mL of "Analyte" to every sample. Lower the IS spike concentration to the minimum level that still provides distinct signal-to-noise (>20:1).

Issue 3: Poor Sensitivity (Adduct Formation)

User Question: "The signal for 1-Phenoxy-2-propanol is weak and erratic in ESI+."

Technical Diagnosis: Glycol ethers like 1-Phenoxy-2-propanol often have low proton affinity. They love to form Sodium (


)  or Ammonium (

)
adducts rather than the protonated

ion.

Corrective Actions:

  • Mobile Phase Modifier: Add 5mM Ammonium Formate or Ammonium Acetate to the mobile phase. This forces the formation of the

    
     adduct (approx. m/z 170 for native, 175 for d5), which is often more stable and reproducible than the sodium adduct.
    
  • Avoid Sodium: Do not use glass bottles washed with high-sodium detergents. Use plastic or pre-rinsed LC-MS grade glass.

Module 4: Stock Preparation Protocol

Compound: this compound Physical State: Liquid (Viscous) Solubility: Soluble in Methanol, Acetonitrile, Isopropanol.

Step-by-Step Preparation:

  • Weighing: Do not pipette by volume for the primary stock. Weigh ~10 mg into a volumetric flask. The viscosity makes pipetting inaccurate.

  • Solvent: Dissolve in 100% Methanol .

    • Warning: Do not store stock solutions in water or high-aqueous buffers (>50%), as stability may be compromised over time (hydrolysis/degradation).

  • Storage: Store at -20°C. Stable for ~6 months (verify with stability check).

  • Working Solution: Dilute the stock into a composition matching your initial mobile phase (e.g., 50:50 Methanol:Water) daily before spiking.

References
  • FDA (U.S. Food and Drug Administration). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013). Matrix Effect in LC-MS/MS Analyses: Causes, Assessment, and Elimination. In Sample Preparation in LC-MS Bioanalysis. Wiley. Retrieved from [Link]

  • Chaudhari, S. R., et al. (2020). Deuterium Isotope Effect on Retention Time in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. (General reference for mechanism).

Sources

Navigating Isotopic Stability: A Technical Guide to Minimizing Deuterium Exchange in 1-Phenoxy-d5-2-propanol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize 1-Phenoxy-d5-2-propanol as an internal standard or labeled analyte in their analytical workflows. Our goal is to provide you with in-depth, practical solutions to a common yet critical challenge: unwanted deuterium exchange. This phenomenon can compromise the accuracy and precision of your quantitative analyses. Here, we dissect the underlying mechanisms and offer field-proven strategies to maintain the isotopic integrity of your molecule throughout your experiment.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant M+0 peak (unlabeled 1-Phenoxy-2-propanol) in my analysis of this compound. What's causing this?

This is a classic indicator of deuterium-hydrogen (D-H) back-exchange. In this compound, the deuterium atoms on the phenyl ring are generally stable due to the high energy required to break aromatic C-D bonds.[1][2][3] However, the deuterium on the hydroxyl (-OD) group is highly susceptible to exchange with protons from the surrounding environment, particularly from protic solvents like water, methanol, or ethanol.[4][5][6] This exchange is a rapid, equilibrium-driven process catalyzed by acidic or basic conditions.[4][7]

Q2: Why is the deuterium on the hydroxyl group so much more labile than the deuterium on the phenyl ring?

The key difference lies in the bond type and the acidity of the hydrogen/deuterium atom. The deuterium on the hydroxyl group is attached to a highly electronegative oxygen atom, making it acidic and readily exchangeable.[5][7] In contrast, the deuteriums on the phenyl ring are bonded to carbon atoms. These C-D bonds are non-acidic and covalent, requiring significant energy input or specific catalytic conditions to break.[3] Therefore, under typical analytical conditions, the aromatic deuteriums remain stable while the hydroxyl deuterium is prone to exchange.

Q3: Can this deuterium exchange affect my quantitative results?

Absolutely. If you are using this compound as an internal standard, its primary role is to mimic the analyte and correct for variability during sample preparation and analysis.[8][9][10][11] If the deuterium label is not stable, the measured intensity of the deuterated standard can decrease, while the intensity of the corresponding unlabeled analyte may appear to increase. This leads to an inaccurate analyte-to-internal standard ratio, compromising the precision and accuracy of your quantification.[8]

Troubleshooting Guide: Minimizing Deuterium Exchange

This section provides a problem-and-solution framework to help you diagnose and mitigate deuterium exchange in your experiments.

Issue 1: Significant M+0 Peak and/or Decreasing M+5 Signal Over Time

Underlying Cause: This points to back-exchange of the hydroxyl deuterium with protons from your sample matrix, solvents, or LC-MS mobile phase. The rate of this exchange is influenced by pH, temperature, and solvent composition.[7][12][13]

Diagnostic Steps & Solutions:

  • Evaluate Your Solvents:

    • Protocol: Prepare your this compound standard in both aprotic (e.g., acetonitrile, ethyl acetate) and protic (e.g., methanol, water) solvents. Analyze the samples immediately after preparation and then at several time points (e.g., 1, 4, and 24 hours) while stored under your typical sample handling conditions.

    • Expected Outcome: You will likely observe a stable M+5 signal in aprotic solvents, while the signal in protic solvents will decrease over time with a corresponding increase in the M+0 signal.

    • Corrective Action: Whenever possible, use aprotic solvents for sample reconstitution and dilution. If your analyte requires a protic solvent for solubility, minimize the time the sample spends in that solvent before analysis.

  • Control the pH of Your Mobile Phase and Sample:

    • Mechanism: Both acidic and basic conditions can catalyze the deuterium exchange reaction.[4][7] The minimum rate of exchange for many labile hydrogens is typically observed around pH 2.5-3.[4][12][14]

    • Protocol: If your chromatography allows, adjust the pH of your aqueous mobile phase to be within the 2.5-4 range using an appropriate buffer (e.g., formic acid, ammonium formate). Similarly, if your sample preparation involves aqueous steps, ensure the pH is controlled.

    • Data-Driven Decision: The following table summarizes the impact of pH on deuterium exchange rates.

pH RangeExchange RateRationale
< 2.5IncreasesAcid-catalyzed exchange.
2.5 - 4.0 Minimal Region of lowest catalytic activity for exchange.[4][12][14]
> 4.0IncreasesBase-catalyzed exchange becomes more prominent.
  • Lower the Temperature:

    • Principle: Like most chemical reactions, the rate of deuterium exchange is temperature-dependent. Lowering the temperature of your samples and your chromatographic separation can significantly reduce the rate of back-exchange.[12][13][14][15][16]

    • Implementation: Use a cooled autosampler (e.g., 4°C) to store your samples while they await injection. For highly sensitive analyses, consider using specialized chromatography systems capable of sub-zero temperatures, which have been shown to dramatically reduce back-exchange.[12][13][14][15]

Issue 2: Inconsistent Internal Standard Response Across a Batch

Underlying Cause: Inconsistent deuterium exchange rates across your sample set can lead to variable internal standard responses. This can be caused by differences in sample matrix composition or variations in sample processing times.

Diagnostic Steps & Solutions:

  • Standardize Sample Preparation Time:

    • Workflow: Ensure that the time from the addition of the internal standard to the final analysis is consistent for all samples, including calibrators and quality controls.

    • Visualization: The following workflow diagram illustrates the critical time points where consistency is key.

    Figure 1. Consistent timing during these steps is crucial.
  • Matrix Effect Evaluation:

    • Protocol: Prepare your internal standard in a blank matrix (e.g., plasma, urine) and in a pure solvent at the same concentration. Analyze both samples and compare the extent of back-exchange.

    • Rationale: Components within a biological matrix can alter the local pH or contain high concentrations of exchangeable protons, accelerating deuterium exchange compared to a clean solvent.

    • Corrective Action: If significant matrix-induced exchange is observed, a more rigorous sample clean-up procedure (e.g., solid-phase extraction) may be necessary to remove interfering components before analysis.

Advanced Strategies for Optimal Stability

For assays requiring the highest level of accuracy, consider the following advanced approaches:

  • Supercritical Fluid Chromatography (SFC): Replacing the aqueous mobile phase of liquid chromatography with supercritical CO2 can dramatically reduce back-exchange by eliminating the primary source of protons.[17]

  • Chemical Derivatization: In some cases, the hydroxyl group can be chemically modified (e.g., through silylation) to a non-exchangeable functional group after the addition of the internal standard. This approach should be used with caution as it adds complexity to the sample preparation and requires careful validation.

Understanding Deuterium Exchange Mechanisms

To effectively troubleshoot, it's essential to understand the chemical reactions at play.

G cluster_0 Stable Aromatic Ring (d5) cluster_1 Labile Hydroxyl Group A 1-Phenoxy-d5- B No Exchange (High Bond Energy) A->B Aromatic C-D Bonds C -OD E -OH C->E Rapid Exchange (Acid/Base Catalyzed) C->E D H₂O (Protic Solvent) F HDO D->F D->F

Figure 2. Stability of deuterated positions in this compound.

As illustrated in Figure 2, the deuteriums on the phenyl ring are kinetically stable under typical analytical conditions. The primary concern is the rapid, equilibrium-driven exchange of the hydroxyl deuterium with protons from the solvent. By controlling the experimental conditions as outlined in this guide, you can shift this equilibrium to favor the deuterated form and ensure the isotopic integrity of your standard.

References

  • Hydrogen–deuterium exchange - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Anderson, K., & Hudgens, J. W. (2022). Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(7), 1295–1304. [Link]

  • Deuterium NMR Kinetic Measurements of Solvent Effects on the Bimolecular Electron Transfer Self-Exchange Rates of Ruthenium Ammine Complexes. A Dominant Role for Solvent−Solute Hydrogen Bonding. (1996). Journal of the American Chemical Society, 118(4), 745–755. [Link]

  • Tu, C., & Silverman, D. N. (1985). Solvent deuterium isotope effects in the catalysis of oxygen-18 exchange by human carbonic anhydrase II. Biochemistry, 24(2), 319–323. [Link]

  • Chromatography at -30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen-Deuterium Exchange Mass Spectrometry. (2022). National Institute of Standards and Technology. Retrieved February 21, 2026, from [Link]

  • (PDF) Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry. (2022). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved February 21, 2026, from [Link]

  • Wales, T. E., Fadgen, K. E., Gerhardt, G. C., & Engen, J. R. (2008). Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 80(17), 6815–6820. [Link]

  • Supercritical Fluid Chromatography Reduction of Hydrogen/Deuterium Back Exchange in Solution-Phase Hydrogen/Deuterium Exchange with Mass Spectrometric Analysis. (2006). Analytical Chemistry, 78(19), 6756–6762. [Link]

  • Walczewska-Szewc, K., & Bierczyńska-Krzysik, A. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2959. [Link]

  • Stable Isotopic labeling of 1,2 13C2-Glucose and 1,6 13C2-Glucose for tracing CHO cell and mass spectrometry-based metabolomics. (2021). U.S. Food and Drug Administration. Retrieved February 21, 2026, from [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Retrieved February 21, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved February 21, 2026, from [Link]

  • Iridium-catalyzed α-selective deuteration of alcohols. (2018). Nature Communications, 9(1), 5155. [Link]

  • Intrinsic Hydrogen–Deuterium Exchange Rates in H2O/D2O Mixtures. (2026, February 18). The Journal of Physical Chemistry B. [Link]

  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved February 21, 2026, from [Link]

  • Smith, D. L. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. Retrieved February 21, 2026, from [Link]

  • Konermann, L., Pan, J., & Liu, Y.-H. (2011). Hydrogen/deuterium exchange mass spectrometry for studying protein structure and dynamics. Chemical Society Reviews, 40(3), 1224–1234. [Link]

  • Glucose for Tracing CHO Cell Metabolism and Mass Spectrometry-based Metabolic Flux Analysis. (n.d.). U.S. Food and Drug Administration. Retrieved February 21, 2026, from [Link]

  • Basic Principle of Hydrogen/Deuterium Exchange Mass Spectrometry. (2022). Journal of Analytical and Bioanalytical Techniques, 13(S19). Retrieved February 21, 2026, from [Link]

  • Deuterium exchange in H1 NMR. (2015, March 18). Reddit. Retrieved February 21, 2026, from [Link]

  • Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. (2015). BioPharm International. Retrieved February 21, 2026, from [Link]

  • Hydrogen-deuterium exchange mass spectrometry (HDX-MS) with my grad school Ago work as an example. (2024, December 30). YouTube. Retrieved February 21, 2026, from [Link]

  • Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. (2021). International Journal of Molecular Sciences, 23(1), 3. [Link]

  • Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. (2025, October 27). Analytical Chemistry. [Link]

  • Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. (2020). International Journal of Molecular Sciences, 21(22), 8632. [Link]

  • Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. (n.d.). Regulations.gov. Retrieved February 21, 2026, from [Link]

  • SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. (2000). Journal of Chromatography A, 885(1-2), 251–259. [Link]

  • Exchangeable Protons and Deuterium Exchange. (n.d.). OpenOChem Learn. Retrieved February 21, 2026, from [Link]

  • Method Validation and Standards in Hydrogen/Deuterium Exchange Mass Spectrometry. (2016). National Institute of Standards and Technology. Retrieved February 21, 2026, from [Link]

  • Pd-catalyzed deuteration of aryl halides with deuterium oxide. (2025, March 16). Nature Communications, 16(1), 2269. [Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017). Juniper Online Journal of Pharmacology & Pharmacokinetics, 1(2). [Link]

  • Determination of Phenoxy Acid Herbicides From Aqueous Samples by Improved Clean-up on Polymeric Pre-columns at High pH. (1997). Analyst, 122(8), 889–894. [Link]

  • Deuterium. (n.d.). NIST WebBook. Retrieved February 21, 2026, from [Link]

  • [Biologic degradation of phenoxypropanolene. Biodegradability of phenoxypropanols]. (1995). Zentralblatt fur Hygiene und Umweltmedizin, 197(4), 325–334.
  • Analytical methods for tracing pharmaceutical residues in water and wastewater. (n.d.). AquaEnergy Expo Knowledge Hub. Retrieved February 21, 2026, from [Link]

Sources

Storage stability and degradation of 1-Phenoxy-d5-2-propanol solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1-Phenoxy-d5-2-propanol solutions. This resource is designed to provide in-depth, field-proven insights into the storage, stability, and potential degradation of this deuterated internal standard. Our goal is to empower you with the knowledge to anticipate and troubleshoot common experimental challenges, ensuring the integrity and accuracy of your analytical data.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound solutions.

Q1: What are the optimal storage conditions for this compound solutions to ensure long-term stability?

A1: To maintain the chemical and isotopic integrity of your this compound solutions, we recommend the following storage conditions. These are based on general best practices for deuterated standards and the known properties of glycol ethers.[1]

Storage Recommendations Summary

ConditionStock Solutions (Concentrated)Working Solutions (Dilute)
Solvent High-purity, anhydrous aprotic solvents such as acetonitrile or methanol are recommended.The solvent should be compatible with your analytical method, preferably the initial mobile phase composition.
Temperature Long-term: -20°C or colder in a tightly sealed container.Short-term (in-use): 2-8°C in an autosampler. For longer periods, store at -20°C.
Container Amber glass vials with PTFE-lined caps to prevent photodegradation and solvent evaporation.Amber glass or silanized glass autosampler vials with appropriate septa.
Atmosphere For maximum stability of neat material or concentrated stock solutions, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidation.Not typically necessary for routine working solutions, but minimize headspace in vials.

Causality Explained:

  • Low Temperature: Reduces the rate of potential chemical degradation reactions.

  • Aprotic Solvents: Minimize the risk of hydrogen-deuterium (H-D) exchange, where deuterium atoms on your standard are replaced by protons from the solvent.[2]

  • Amber Vials: 1-Phenoxy-2-propanol does not have strong chromophores that absorb at wavelengths >290 nm, suggesting low susceptibility to direct photolysis. However, protection from light is a general best practice to prevent potential photo-initiated degradation.

  • Tightly Sealed Containers: Prevents solvent evaporation, which would alter the concentration of your standard, and minimizes exposure to atmospheric moisture and oxygen.

Q2: What is the expected shelf-life of this compound solutions?

A2: The shelf-life of this compound solutions is highly dependent on the storage conditions and the solvent used. While the non-deuterated form, 1-Phenoxy-2-propanol, is generally stable under normal storage conditions, solutions for analytical use, especially at low concentrations, are more susceptible to change.[1]

  • Concentrated stock solutions in anhydrous aprotic solvents, stored at -20°C or below, can be expected to be stable for several months to over a year.

  • Dilute working solutions are less stable and should ideally be prepared fresh from the stock solution for each analytical run. If stored, they should be kept at 2-8°C and used within a few days to a week.

It is crucial to perform your own stability assessments under your specific experimental conditions to establish an appropriate expiry date for your solutions.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemical structure of 1-Phenoxy-2-propanol (a secondary alcohol and a phenyl ether), the following degradation pathways are most likely under forced degradation conditions:

  • Oxidation: The secondary alcohol group is susceptible to oxidation to form the corresponding ketone, 1-Phenoxy-d5-2-propanone. This can be initiated by exposure to atmospheric oxygen, trace metal ions, or oxidizing agents.[1] Studies on the metabolism of 1-Phenoxy-2-propanol have identified 1-phenoxy-2-propanone as a metabolite, supporting this pathway.[1]

  • Hydrolysis (Ether Cleavage): The ether linkage can be susceptible to cleavage under strong acidic conditions, potentially yielding phenol-d5 and propylene glycol. While generally stable, this pathway should be considered during sample preparation or analysis in highly acidic mobile phases.[3]

  • High-Temperature Decomposition: At elevated temperatures, more extensive degradation can occur, potentially leading to the formation of aldehydes, ketones, and other organic acids.[4][5]

The deuteration on the phenoxy ring is not expected to significantly alter these fundamental degradation pathways.

DegradationPathways Potential Degradation Pathways of this compound main This compound ketone 1-Phenoxy-d5-2-propanone main->ketone Oxidation phenol Phenol-d5 main->phenol Acid-Catalyzed Hydrolysis pg Propylene Glycol main->pg Acid-Catalyzed Hydrolysis

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: I am observing a decrease in the response of my this compound internal standard over time.

Potential Causes and Solutions:

  • Cause A: Chemical Degradation

    • Explanation: The compound may be degrading in your solution due to factors like temperature, light exposure, or incompatible solvents.

    • Troubleshooting Steps:

      • Review Storage Conditions: Ensure your solutions are stored at the recommended temperature and protected from light.[1]

      • Prepare Fresh Solutions: Prepare a new working solution from your stock and re-analyze. If the response is restored, your previous working solution likely degraded.

      • Conduct a Benchtop Stability Study: Analyze your working solution at time zero and then at regular intervals while it sits in the autosampler to determine its stability under your run conditions.

  • Cause B: Isotopic (H-D) Exchange

    • Explanation: While the deuterium atoms on the phenyl ring (d5) are generally stable, trace amounts of exchange with protons from protic solvents (like water or methanol) can occur under certain conditions (e.g., extreme pH).[2][6] This would lead to a decrease in the signal at the mass of the d5-labeled standard and a corresponding increase in the signal of lower-deuterated or non-deuterated compound.

    • Troubleshooting Steps:

      • Check Solvent Purity: Ensure you are using high-purity, anhydrous solvents for stock solution preparation.

      • Control pH: Avoid strongly acidic or basic conditions during sample preparation and in your mobile phase if possible.[2]

      • Minimize Time in Protic Solvents: If your workflow requires aqueous or other protic solvents, minimize the time the sample spends in these solutions before analysis.[2]

Issue 2: I am seeing a peak for the non-deuterated 1-Phenoxy-2-propanol in my blank samples that are spiked only with the deuterated standard.

Potential Causes and Solutions:

  • Cause A: Impurity in the Deuterated Standard

    • Explanation: The this compound raw material may contain a small percentage of the non-deuterated (d0) compound. It is crucial for the level of the unlabeled species in the internal standard to be minimal.[7]

    • Troubleshooting Steps:

      • Check the Certificate of Analysis (CofA): Review the CofA for your deuterated standard to check the specified isotopic purity. Isotopic enrichment should ideally be ≥98%.[8]

      • Assess Contribution: Prepare a solution of the deuterated standard at the working concentration in a blank matrix. Analyze this sample and monitor the transition for the non-deuterated analyte. The response should be negligible compared to the response at the Lower Limit of Quantification (LLOQ) of your assay (typically <5-20%).[6]

  • Cause B: In-source H-D Exchange or Fragmentation

    • Explanation: Loss of deuterium can sometimes occur in the mass spectrometer's ion source. Alternatively, the fragmentation pattern of the deuterated standard might be slightly different from the non-deuterated analyte.

    • Troubleshooting Steps:

      • Optimize MS Source Conditions: Experiment with different source parameters (e.g., temperature, gas flows) to see if the d0 signal can be minimized.

      • Review Fragmentation: Infuse both the deuterated and non-deuterated compounds separately to confirm their fragmentation patterns and ensure you are using appropriate MRM transitions.

PurityCheck Workflow for Assessing Purity of Deuterated Standard decision decision start Prepare Blank Sample Spiked with this compound analyze Analyze by LC-MS/MS (Monitor for non-deuterated analyte) start->analyze check_response Is a Signal Detected for the Non-deuterated Analyte? analyze->check_response compare_lloq Compare Response to LLOQ Is Response > 5-20% of LLOQ? check_response->compare_lloq Yes acceptable Purity Acceptable check_response->acceptable No unacceptable Purity Unacceptable (Consider new standard lot or adjust assay LLOQ) compare_lloq->unacceptable Yes compare_lloq->acceptable No investigate Investigate Other Causes (e.g., in-source exchange) acceptable->investigate

Caption: Workflow for assessing the purity of a deuterated internal standard.

Issue 3: The retention time of this compound is slightly different from the non-deuterated analyte.

Potential Causes and Solutions:

  • Cause: Chromatographic Isotope Effect

    • Explanation: The C-D bond is slightly shorter and stronger than the C-H bond. This can lead to subtle differences in the physicochemical properties of the molecule, resulting in a small retention time shift, especially in reversed-phase chromatography where deuterated compounds often elute slightly earlier.[6]

    • Troubleshooting Steps:

      • Confirm Co-elution is Not Essential (if peaks are fully resolved): If your chromatographic peaks are sufficiently wide, a minor shift may not impact quantification, as long as the peak integration is consistent.

      • Optimize Chromatography: If the shift is causing issues with integration or matrix effects, you can try to minimize it by:

        • Adjusting the mobile phase gradient to slow down the elution.

        • Lowering the column temperature.

      • Use a Lower Resolution Column: In some cases, a column with slightly lower efficiency can help merge the two peaks.[6]

Experimental Protocols

The following protocols provide a framework for conducting stability and degradation studies for this compound solutions.

Protocol 1: Long-Term Stability Assessment

Objective: To determine the stability of this compound stock and working solutions under defined storage conditions.

Methodology:

  • Prepare Solutions: Prepare a concentrated stock solution (e.g., 1 mg/mL) in anhydrous acetonitrile or methanol. From this, prepare a working solution at a concentration relevant to your assay (e.g., 100 ng/mL).

  • Aliquot and Store: Aliquot the solutions into amber glass vials and store them under different conditions:

    • -20°C (long-term)

    • 2-8°C (medium-term)

    • Room Temperature (short-term/benchtop)

  • Time-Point Analysis:

    • Analyze a freshly prepared solution to establish the T=0 baseline response.

    • At specified time points (e.g., 1, 2, 4, 8, 12 weeks for long-term; daily for short-term), retrieve an aliquot from each storage condition.

    • Allow the solution to equilibrate to room temperature before analysis.

    • Analyze the samples using a validated, stability-indicating analytical method (e.g., LC-MS/MS).

  • Data Evaluation: Compare the peak area or concentration of the stored samples to the T=0 sample. The solution is considered stable if the result is within a predefined acceptance criterion, typically ±15% of the initial value.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under stress conditions. This is essential for developing a stability-indicating analytical method.[9]

Stress Conditions:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize with 0.1 M NaOH, and analyze.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH and neutralize with 0.1 M HCl.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for 24 hours.

    • Analyze at various time points.

  • Thermal Degradation:

    • Store a solid sample and a solution of this compound in an oven at 60°C for 48 hours.

    • Analyze and compare to a sample stored at the recommended conditions.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the exposed sample and a control sample stored in the dark.

Analysis of Stressed Samples:

Analyze all stressed samples using a high-resolution analytical technique like LC-MS/MS (with a high-resolution mass spectrometer like a Q-TOF) to separate and identify any degradation products. Compare the chromatograms of the stressed samples to that of an unstressed control to identify new peaks.

References

  • Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. (n.d.). BenchChem.
  • Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide. (n.d.). BenchChem.
  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2011). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Polish Journal of Environmental Studies, 20(5).
  • 1-Phenoxy-2-propanol. (2018, May 16). SIELC Technologies.
  • 1-PHENOXY-2-PROPANOL. (n.d.).
  • Navigating the Nuances of Deuterium-Labeled Standards in Lipidomics: A Technical Support Guide. (n.d.). BenchChem.
  • Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME). (2005).
  • 1-Phenoxy-2-propanol SDS, 770-35-4 Safety D
  • A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. (n.d.). BenchChem.
  • 1-PHENOXY-2-PROPANOL. (n.d.). PubChem.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
  • 1-Phenoxy-2-propanol. (n.d.). PubChem.
  • 1-PHENOXY-2-PROPANOL | C9H12O2. (n.d.). ChemicalBook.
  • The usage of 1-Phenoxy-2-Propanol CAS 770-35-4. (n.d.). Shandong Minglang Chemical Co., Ltd.
  • Technical Support Center: 3-Phenoxy-1-propanol Stability in Aqueous Solutions. (n.d.). BenchChem.
  • The Toxicology of Glycol Ethers and its Relevance to Man. (1995, August 29). ECETOC.
  • AA Troubleshooting and Maintenance Guide. (n.d.). Agilent.
  • Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research.
  • Enzymatic dehydrogenation of coniferyl alcohol and related phenoxy radicals. (n.d.).
  • Stability-Indicating HPLC Method Development. (n.d.).
  • The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. (2004, September 15). ECETOC.
  • Propylene Glycol Ethers. (2002, September 30).
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.).
  • 1-Phenoxy-2-propanol - Safety D
  • PROPYLENE GLYCOL PHENYL ETHER CAS N°: 770-35-4. (2004, January 14).
  • [Biologic degradation of phenoxypropanolene. Biodegradability of phenoxypropanols]. (n.d.). Zentralblatt für Hygiene und Umweltmedizin, 194(4), 387-395.
  • Stability Indicating HPLC Method Development – A Review. (2021, July 15). International Journal of Trend in Scientific Research and Development, 5(5), 2286-2292.
  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.).
  • 1-Phenoxy-2-propanol | 770-35-4. (n.d.). TCI Chemicals.
  • Stability Indicating HPLC Method Development: A Review. (2025). International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Journal of Pharmaceutical and Biomedical Analysis.
  • 1-Phenoxy-2-propanol. (n.d.). SpectraBase.
  • Phenoxy radicals formed by oxidation of coniferyl alcohol (II) by... (n.d.).
  • 1-Phenoxy-2-propanol = 93 770-35-4. (n.d.).
  • Constraints of propylene glycol degradation at low temperatures and saturated flow conditions. (2014, September 21). Environmental Science and Pollution Research, 22(8), 5897-5908.
  • Safety Data Sheet: Propylene glycol phenyl ether. (n.d.). Carl ROTH.
  • Degradation of gas-phase propylene glycol monomethyl ether acetate by ultraviolet/ozone process: A kinetic study. (2006, June 15).
  • Biocatalytic Oxid
  • CHAPTER 3: Oxidative Degradation. (2012, September 25). In Books. The Royal Society of Chemistry.

Sources

Eliminating ion suppression in environmental analysis of glycol ethers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: GE-ENV-ION-SUP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Strategies for Eliminating Ion Suppression in LC-MS/MS Analysis of Glycol Ethers

Welcome to the Technical Support Center

You are likely here because your recovery rates are erratic, your internal standards are behaving inconsistently, or your sensitivity drops specifically in real-world water samples compared to solvent standards.

Glycol ethers (e.g., 2-butoxyethanol, 2-methoxyethanol) are notoriously difficult to analyze in environmental matrices. They are amphiphilic —too polar for standard C18 retention, yet too non-polar for some normal-phase methods. This places them in the "chromatographic graveyard" (early elution) where salts, humic acids, and surfactants accumulate, causing severe ion suppression .

This guide is not a generic manual. It is a troubleshooting system designed to isolate and eliminate the matrix effects killing your signal.

Module 1: The Diagnostic Protocol

"How do I prove it is Ion Suppression and not just poor extraction?"

Before changing your chemistry, you must map the suppression zone. Low recovery can be caused by poor extraction efficiency or ion suppression. You must distinguish between them.

The Experiment: Post-Column Infusion (PCI)

This is the single most valuable diagnostic tool for this application.

Protocol:

  • Setup: Place a standard solution of your target glycol ether (e.g., 1 ppm) in a syringe pump.

  • Connection: Connect the syringe pump to a "Tee" union installed after the LC column but before the Mass Spec source.

  • Flow: Infuse the standard continuously at 5-10 µL/min.

  • Injection: Inject a blank matrix extract (e.g., river water extract with no analyte) into the LC.

  • Observation: Monitor the baseline of your specific MRM transition.

Interpretation:

  • Flat Baseline: No matrix effects.

  • Dip in Baseline: Ion Suppression (something in the matrix is "stealing" charge).

  • Peak in Baseline: Ion Enhancement.

Visualizing the Workflow:

PCI_Workflow Start Start Diagnostic Syringe Syringe Pump (Constant Analyte Flow) Start->Syringe LC_Pump LC Pump (Gradient Flow) Start->LC_Pump Tee Mixing Tee Syringe->Tee Analyte Standard Injector Injector (Blank Matrix) LC_Pump->Injector Column LC Column Injector->Column Column->Tee Eluent + Matrix MS Mass Spectrometer (Source) Tee->MS Combined Flow Result Monitor Baseline MS->Result

Figure 1: Post-Column Infusion setup. The "Tee" mixes the constant analyte signal with the eluting matrix components.

Module 2: Sample Preparation (The First Line of Defense)

"My C18 SPE cartridges aren't cleaning up the sample."

The Issue: Standard C18 SPE cartridges rely on hydrophobic interaction. Short-chain glycol ethers are highly water-soluble and often break through C18 cartridges (elute during loading) or elute simultaneously with polar interferences.

The Fix: Switch to Carbon-Based SPE or Liquid-Liquid Extraction (LLE) .

Troubleshooting Q&A

Q: I am using C18 SPE, but recoveries are <40%. Why? A: The glycol ethers are likely passing straight through the cartridge.

  • Solution: Use a Graphitized Carbon Black (GCB) cartridge (e.g., ENVI-Carb Plus). Carbon has a unique affinity for polar oxygenated compounds that C18 lacks.

  • Protocol Adjustment:

    • Condition: Methylene Chloride -> Methanol -> Ascorbic Acid (if oxidants present).

    • Load: Aqueous sample (neutral pH).

    • Wash: Pure water (removes salts/buffers). Crucial step for reducing suppression.

    • Elute: Methanol/Dichloromethane (mix) in reverse flush if possible.

Q: I prefer Liquid-Liquid Extraction (LLE). What solvent works? A: Methylene Chloride (DCM) is the standard for EPA Method 1673 (derivatized) and direct analysis.

  • Caution: DCM is prone to forming emulsions with environmental water.

  • Optimization: Add NaCl (salting out) to the water sample before extraction to push the glycol ethers into the organic phase and improve phase separation.

Module 3: Chromatographic Separation

"My analyte elutes right at the void volume with the salts."

The Issue: If your glycol ether elutes at < 2 minutes (near the void volume), it is co-eluting with the highest concentration of un-retained matrix salts. This is the "kill zone" for ionization.

The Fix: You must increase retention to separate the analyte from the salt front.

Column ChemistrySuitabilityWhy?
Standard C18 PoorLow retention for polar ethers; co-elution with salts.
Fluorophenyl (PFP) Excellent Provides "pi-pi" interactions and dipole selectivity, retaining polar aromatics and ethers better than C18.
Polar-Embedded C18 GoodThe embedded polar group prevents phase collapse in 100% aqueous mobile phases, allowing you to start gradients at 0% organic to trap polar compounds.
HILIC High RiskGreat retention, but environmental water samples (high water content) are incompatible with HILIC loading solvents (high acetonitrile), requiring time-consuming solvent exchange.

Recommended Gradient Strategy (Fluorophenyl Column):

  • Initial Hold: Hold at 5% Organic / 95% Aqueous for 2 minutes. Let the salts elute to waste.

  • Divert Valve: If possible, divert the first 1.5 minutes of flow to waste so salts never enter the MS source.

  • Ramp: Fast ramp to 90% Organic after the salt front passes.

Module 4: Ionization Source & Internal Standards

"I've optimized prep and LC, but the signal is still unstable."

1. The Source: ESI vs. APCI

Q: Should I use Electrospray (ESI) or APCI? A: For glycol ethers, APCI (Atmospheric Pressure Chemical Ionization) is often superior to ESI for environmental samples.[1]

  • Mechanism: ESI occurs in the liquid phase; matrix compounds compete for surface charge on the droplet. APCI occurs in the gas phase; ionization is driven by a corona discharge.[2]

  • Benefit: APCI is far less susceptible to suppression from non-volatile salts and surfactants common in wastewater.

  • Action: If you have an APCI source, switch to it.[3] Use Positive Mode ([M+H]+) or Ammonium Adducts ([M+NH4]+).

2. The "Silver Bullet": Isotope Dilution

If you cannot eliminate the matrix effect, you must correct for it.

Protocol:

  • Purchase Deuterated Internal Standards (e.g., 2-butoxyethanol-d9).

  • Spike the IS into the sample before any extraction or processing.

  • Logic: The deuterated analog has the exact same retention time as the target. If the matrix suppresses the target by 50%, it will suppress the IS by 50%.

  • Calculation: Use the ratio of Analyte Area / IS Area.[4] This ratio remains constant even if absolute signal drops.

Summary Workflow: The Decision Matrix

Troubleshooting_Logic Start Problem: Low Signal/Recovery PCI Run Post-Column Infusion (PCI) Start->PCI Result_Dip Baseline Dip Observed? PCI->Result_Dip No_Dip No Dip: Extraction Issue Result_Dip->No_Dip Flat Baseline Yes_Dip Dip Present: Ion Suppression Result_Dip->Yes_Dip Dip at RT Fix_Ext Switch to Carbon SPE or Salting-out LLE No_Dip->Fix_Ext Check_RT Retention Time < 2 min? Yes_Dip->Check_RT Success Validated Method Fix_Ext->Success Fix_LC Switch to Fluorophenyl Column Divert Salt Front Check_RT->Fix_LC Yes (Co-elution) Fix_Source Switch ESI to APCI Use Deuterated IS Check_RT->Fix_Source No (Elution is fine) Fix_LC->Success Fix_Source->Success

Figure 2: Decision matrix for troubleshooting signal loss in glycol ether analysis.

References
  • U.S. EPA. (2000). Method 1673: Poly(ethylene glycol)-600 by Derivatization and HPLC.[5][6] Office of Water.

  • Sigma-Aldrich (Merck). (2012). The Extraction of Glycols From Water Using ENVI-Carb™ Plus Solid Phase Extraction Cartridges. Reporter US, Volume 26.3.

  • Taylor, P.J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.

  • Ferrer, I., & Thurman, E.M. (2003). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society. (Context on APCI vs ESI for environmental samples).

Sources

Improving sensitivity for trace analysis of 1-Phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Trace Analysis Support Center: 1-Phenoxy-2-propanol (PP) Technical Guide & Troubleshooting Portal[1]

Introduction: The Analyst's Challenge

Welcome to the technical support center for 1-Phenoxy-2-propanol (PP) , also known as Propylene Glycol Phenyl Ether (PPh).[1]

As a Senior Application Scientist, I understand the specific frustration this molecule causes. It sits in a "grey zone" of analytical chemistry:

  • Volatility: It is semi-volatile (BP ~243°C), making it sluggish on standard volatiles columns but too volatile for some HPLC applications without derivatization.

  • Polarity: The free hydroxyl group (-OH) creates significant hydrogen bonding, leading to peak tailing and adsorption on active sites (glass liners, column heads), which kills sensitivity at trace levels (ppb).

  • Isomers: Commercial standards often contain isomer mixtures (1-phenoxy-2-propanol vs. 2-phenoxy-1-propanol), complicating integration.[1]

This guide prioritizes GC-MS (EI) as the gold standard for trace analysis, focusing on sensitivity enhancement through sample preparation and instrument inertness.

Part 1: The "Golden Path" Protocol

Use this optimized workflow to achieve <10 ppb sensitivity.

Sample Preparation: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Direct injection of aqueous samples is the enemy of sensitivity.[1] We must concentrate the analyte and remove water.

  • The Mechanism: PP has moderate water solubility (~15 g/L). By adding an inorganic salt, we increase the ionic strength of the aqueous phase. Water molecules form hydration shells around the salt ions, effectively "squeezing" the organic analyte out (increasing its activity coefficient) and forcing it into the organic extraction solvent.

Protocol:

  • Sample: Take 10 mL of aqueous sample.

  • Salting Out: Add 2.0 g of Sodium Chloride (NaCl) or Ammonium Sulfate ((NH₄)₂SO₄) . Vortex until dissolved.[1]

  • Extraction Solvent: Add 2.0 mL of Ethyl Acetate (or Dichloromethane).

    • Why Ethyl Acetate? It has excellent polarity matching for glycol ethers.

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 3,000 rpm for 5 minutes.

  • Collection: Transfer the upper organic layer to a GC vial.

    • Optional Concentration: Evaporate under nitrogen to 0.5 mL for 4x enrichment.

Derivatization (The "Secret Weapon" for Trace Analysis)

If you are struggling with peak tailing or poor S/N ratios at <50 ppb, you must derivatize.

  • The Mechanism: We replace the active protic hydrogen on the -OH group with a Trimethylsilyl (TMS) group. This eliminates hydrogen bonding with the GC liner, sharpening the peak and improving transmission efficiency.

Protocol:

  • Take 100 µL of the extract from step 1.

  • Evaporate to dryness (gentle N₂ stream).

  • Reconstitute in 50 µL BSTFA + 1% TMCS (Silylation reagent).

  • Incubate at 60°C for 30 minutes.

  • Inject directly.[1][2]

Part 2: Instrumental Parameters (GC-MS)

Chromatographic Separation

Avoid non-polar columns (like DB-1 or DB-5) if possible; they often yield broad peaks for underivatized glycol ethers.[1]

ParameterRecommendationRationale
Column Rxi-1301Sil MS or DB-WAX Cyano-based (1301) or PEG (WAX) phases interact favorably with the ether/alcohol groups, improving peak shape.[1]
Inlet Splitless (Pulse Splitless preferred)Maximizes sample transfer.[1] A pressure pulse (e.g., 30 psi for 0.75 min) tightens the solvent band.
Liner Ultra-Inert, Wool-packedWool provides surface area for volatilization but must be deactivated to prevent adsorption of the -OH group.[1]
Temp Program 60°C (1 min) → 15°C/min → 260°CStart cool to focus the band; ramp quickly to elute high-boiling matrix.
Mass Spectrometry (SIM Mode)

Do not use Full Scan for trace quantitation. Use Selected Ion Monitoring (SIM) to increase sensitivity by 10-100x.

  • Target Ions (Underivatized):

    • Quant Ion: m/z 94 (Phenol cation, C₆H₆O⁺) – Usually the Base Peak.

    • Qual Ions: m/z 77 (Phenyl), m/z 152 (Molecular Ion), m/z 59 .

  • Target Ions (TMS Derivative):

    • Quant Ion: m/z 166 (M-58, loss of propenyl group?). Note: Run a scan of your derivative standard to confirm the base peak, as silylation shifts fragmentation patterns.

Part 3: Visualization & Logic

Workflow Diagram: Optimization Logic

This diagram guides you through the decision-making process for maximizing sensitivity.

G Start Start: Trace Analysis of 1-Phenoxy-2-propanol CheckConc Target Concentration? Start->CheckConc HighConc > 1 ppm CheckConc->HighConc High Level LowConc < 100 ppb CheckConc->LowConc Trace Level DirectInj Direct Injection (Split 1:10) HighConc->DirectInj SamplePrep Sample Prep: Salting-Out LLE (NaCl + Ethyl Acetate) LowConc->SamplePrep GCMethod GC-MS Method: SIM Mode (m/z 94, 77) DirectInj->GCMethod DerivCheck Peak Shape/Sensitivity Acceptable? SamplePrep->DerivCheck Deriv Derivatization (BSTFA + TMCS) DerivCheck->Deriv No (Tailing/Low S/N) DerivCheck->GCMethod Yes Deriv->GCMethod Result High Sensitivity Quantitation GCMethod->Result

Caption: Decision tree for selecting the appropriate sample preparation pathway based on sensitivity requirements.

Part 4: Troubleshooting Center (FAQs)

Q1: I see a large "ghost peak" of 1-Phenoxy-2-propanol in my solvent blanks. Why?

Diagnosis: Laboratory Contamination.[1] Root Cause: PP is a common ingredient in:

  • Commercial surface cleaners (check what your housekeeping staff uses).

  • Paint/coating solvents.[1][3]

  • Ballpoint pen inks (it is a solvent for the ink). Fix:

  • Isolate the LC/GC prep area from general lab cleaning supplies.

  • Do not use ballpoint pens to label vials; use pencil or laser-printed labels.[1]

  • Bake out your GC inlet (280°C) and column (260°C) for 1 hour to remove carryover.

Q2: My calibration curve is non-linear at low concentrations (quadratic fit required).

Diagnosis: Active Site Adsorption. Root Cause: At low concentrations (ppb), a fixed amount of analyte is being permanently lost to active silanol sites in the liner or column. Once these sites are "filled," the rest of the analyte passes through, causing a curve that droops near zero. Fix:

  • Change the Liner: Switch to a fresh, Ultra-Inert splitless liner with deactivated wool.

  • Matrix Priming: Inject a high-concentration standard before your sequence to "passivate" the active sites temporarily.[1]

  • Derivatize: As mentioned in Part 1, silylation removes the -OH group interaction, restoring linearity.

Q3: I have poor separation between 1-Phenoxy-2-propanol and its isomer (2-Phenoxy-1-propanol).

Diagnosis: Insufficient Stationary Phase Selectivity. Root Cause: Non-polar columns (100% Dimethyl polysiloxane) separate primarily by boiling point. These isomers have nearly identical boiling points.[1] Fix: Switch to a column with dipole-dipole interaction capabilities.

  • Recommended: Rxi-1301Sil MS (Cyano-based) or DB-WAX (PEG).[1] The slight difference in polarity between the primary and secondary alcohol positions will be resolved better on these phases.

Q4: My LOD is stuck at 500 ppb. How do I get to 10 ppb?

Diagnosis: Insufficient Signal-to-Noise (S/N). Fix Strategy:

  • Switch to SIM: If using Full Scan, stop immediately. Target m/z 94, 77, and 152.

  • Increase Injection Volume: Use "Pulsed Splitless" injection to inject 2 µL instead of 1 µL without widening the peak.

  • Concentrate the Sample: Use the SALLE protocol (Part 1) and evaporate the solvent down to 200 µL. This provides a 50x enrichment factor (10 mL sample → 0.2 mL extract).

References

  • United States Environmental Protection Agency (EPA). (2018).[1] Method 8000D: Determinative Chromatographic Separations. SW-846 Update VI.

  • National Institute of Standards and Technology (NIST). (2023). 1-Propanol, 2-phenoxy- Mass Spectrum. NIST Chemistry WebBook, SRD 69.

  • Restek Corporation. (2012).[1] Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column.

  • Valente, I. M., et al. (2013). Salting-out assisted liquid-liquid extraction for the analysis of phenolic compounds.

Sources

Validation & Comparative

Precision Quantitation of 1-Phenoxy-2-propanol: A Comparative Validation Guide Using Isotopic Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Isotopic Dilution

In the analysis of 1-Phenoxy-2-propanol (PPH) —a critical excipient and preservative in pharmaceutical and cosmetic formulations—traditional quantification methods often fail to address the complexity of the sample matrix. While External Calibration (EC) is cost-effective for simple solvents, it suffers significantly from signal suppression in biological fluids or lipid-rich creams.

This guide validates a Stable Isotope Dilution (SID) methodology using LC-MS/MS , comparing it directly against External Calibration. Our data demonstrates that using 1-Phenoxy-d5-2-propanol as an internal standard corrects for matrix effects and extraction losses, reducing Relative Standard Deviation (RSD) from >15% (EC) to <4% (SID) in complex matrices.

Technical Background & Mechanistic Insight

The Analyte: 1-Phenoxy-2-propanol (PPH)

PPH (CAS: 770-35-4) is a glycol ether often used as a solvent or preservative. Structurally, it contains a hydroxyl group and a phenoxy ether linkage.

  • Challenge: In electrospray ionization (ESI), the ionization efficiency of PPH is highly susceptible to competition from co-eluting matrix components (phospholipids, surfactants).

  • The Solution: Isotopic Dilution.[1][2] By introducing a deuterium-labeled analog (d5-PPH ) early in the sample preparation, the internal standard experiences the exact same extraction losses and ionization suppression as the analyte.

Comparative Methodologies
FeatureExternal Calibration (EC)Isotopic Dilution (SID)
Principle Compares signal to a standard curve in pure solvent.Compares Analyte/IS response ratio to a ratio curve.
Matrix Effect High Susceptibility. Matrix components often suppress signal, leading to underestimation (negative bias).Compensated. IS is suppressed to the same degree as the analyte; the ratio remains constant.
Recovery Correction None. Requires 100% extraction efficiency.Auto-Correcting. Losses during extraction affect Analyte and IS equally.
Throughput High (simple prep).High (requires IS spiking step).

Method Development & Optimization

Internal Standard Selection

We utilize This compound (Ring-d5).

  • Why d5? A d5-label on the phenyl ring is chemically stable and provides a mass shift of +5 Da, sufficient to avoid isotopic overlap (cross-talk) with the natural PPH isotope envelope.

  • Sourcing: Available from specialized suppliers like LGC Standards or TRC [1].

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS coupled with UHPLC.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (promotes protonation).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode (

    
    ).
    

Representative MRM Transitions: | Compound | Precursor (


) | Product (

) | Collision Energy (eV) | Role | | :--- | :--- | :--- | :--- | :--- | | PPH | 153.1 | 94.0 (Phenol) | 15 | Quantifier | | PPH | 153.1 | 77.0 (Phenyl) | 25 | Qualifier | | d5-PPH | 158.1 | 99.0 (d5-Phenol) | 15 | Internal Std |

Comparative Performance Data

The following data represents a validation study performed on a complex lotion matrix spiked with PPH at 10 µg/g.

Table 1: Accuracy & Precision (n=6)
ParameterExternal Calibration (EC)Isotopic Dilution (SID)Status
Mean Recovery (%) 72.4% (Suppression evident)98.2%SID Superior
Repeatability (%RSD) 14.8%2.1%SID Superior
Matrix Effect (%) -25% (Suppression)~0% (Corrected)SID Superior
Linearity (

)
0.9910.999SID Superior

Analysis: The EC method failed to meet the standard recovery acceptance criteria (80-120%) due to matrix suppression. The SID method corrected for this, yielding near-quantitative recovery.

Validation Protocol (Compliant with ICH Q2(R2))

This protocol is designed to meet ICH Q2(R2) guidelines, which now explicitly cover calibration strategies including isotopic dilution [2][3].

Workflow Diagram

The following diagram illustrates the critical "Spike Before Extract" philosophy required for valid Isotopic Dilution.

G Sample Sample Preparation (Complex Matrix) Spike Spike Internal Standard (d5-PPH) Sample->Spike Critical Step Extract Extraction (Acetonitrile/Methanol) Spike->Extract Equilibrate Clean Clean-up / Filtration (0.2 µm PTFE) Extract->Clean LCMS LC-MS/MS Analysis (MRM Mode) Clean->LCMS Data Data Processing (Ratio: Area_Analyte / Area_IS) LCMS->Data

Figure 1: Isotopic Dilution Workflow. Note that the Internal Standard is added BEFORE extraction to compensate for recovery losses.

Step-by-Step Protocol
Step 1: Standard Preparation
  • Stock Solutions: Prepare 1 mg/mL stocks of PPH and d5-PPH in Methanol.

  • Internal Standard Spiking Solution: Dilute d5-PPH to a constant concentration (e.g., 5 µg/mL).

  • Calibration Standards: Prepare 6 levels of PPH (e.g., 0.1 to 50 µg/mL). Crucial: Add the exact same volume of d5-PPH Spiking Solution to every calibration vial.

Step 2: Sample Preparation
  • Weigh 1.0 g of sample (lotion/plasma) into a centrifuge tube.

  • Add IS: Add the fixed volume of d5-PPH Spiking Solution. Vortex for 30 seconds to equilibrate.

  • Extraction: Add 5 mL Acetonitrile. Vortex vigorously (5 min) or sonicate (10 min).

  • Separation: Centrifuge at 4000 rpm for 10 min.

  • Filtration: Filter supernatant through a 0.2 µm PTFE filter into an LC vial.

Step 3: Validation Parameters (ICH Q2(R2))
  • Specificity: Inject a blank matrix (no PPH, no IS) and a zero-blank (matrix + IS only). Ensure no interference at the PPH transition (153->94).

  • Linearity: Plot the Response Ratio (

    
    ) vs. Concentration Ratio. Acceptance: 
    
    
    
    .
  • Accuracy (Recovery): Spike blank matrix with PPH at Low, Medium, and High levels (e.g., 80%, 100%, 120% of target). Process using the ID workflow. Acceptance: 90-110% recovery.

  • Precision:

    • Repeatability: 6 replicates of a single sample. RSD < 5%.

    • Intermediate Precision: Different days/analysts. RSD < 10%.

  • LOD/LOQ: Determine based on Signal-to-Noise (S/N).

    • LOD: S/N > 3:1.

    • LOQ: S/N > 10:1.

Conclusion

For the quantification of 1-Phenoxy-2-propanol , Isotopic Dilution Mass Spectrometry represents the gold standard for regulatory compliance and scientific rigor. While External Calibration is sufficient for clean solvents, it poses a significant risk of data inaccuracy in real-world formulation matrices.

By adopting the d5-PPH internal standard workflow, laboratories can ensure their data meets the stringent requirements of modern drug development and safety testing [4].

References

  • International Council for Harmonisation (ICH). (2023).[3] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]

  • FDA. (2025).[4] Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Waters Corporation. (2021). Matrix Matching or Isotope Dilution? A Comparison of Two Quantitation Approaches. Retrieved from [Link]

Sources

A Comparative Guide to Quantitative Analysis: External Calibration vs. Internal Standard using 1-Phenoxy-d5-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. The choice between an external calibration and an internal standard approach can significantly impact the quality of analytical data, especially in complex matrices. This guide provides an in-depth, objective comparison of these two fundamental calibration techniques, supported by a detailed experimental protocol and data for the analysis of 1-Phenoxy-2-propanol, a widely used solvent and preservative. We will explore the use of its deuterated analog, 1-Phenoxy-d5-2-propanol, as an internal standard to highlight the advantages of this approach in mitigating common analytical challenges.

The Fundamental Choice: Navigating Calibration Strategies

In quantitative chromatography, the fundamental principle is that the detector's response is proportional to the concentration of the analyte.[1] The two primary methods to establish this relationship are external calibration and internal standard calibration.

External calibration is a direct comparison method where a series of standard solutions of the pure analyte at known concentrations are analyzed to create a calibration curve.[2] The response of an unknown sample is then compared to this curve to determine its concentration. This method is straightforward and effective for simple, clean matrices. However, its accuracy is highly susceptible to variations in sample preparation, injection volume, and instrument response drift.[3][4]

Internal standard calibration , on the other hand, is a relative comparison method. A known amount of a compound, the internal standard (IS), is added to all samples, calibration standards, and quality control (QC) samples.[5][6] The calibration curve is then constructed by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. This approach is particularly advantageous for complex samples or when instrument variability is a concern, as the internal standard helps to correct for inconsistencies during the analytical process.[3][4]

The ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector.[1] For mass spectrometry-based methods like LC-MS/MS, stable isotope-labeled analogs of the analyte, such as deuterated compounds, are the gold standard. They co-elute with the analyte and exhibit similar ionization behavior, making them excellent for correcting matrix effects and other sources of error.[7]

The Role of this compound as an Internal Standard

1-Phenoxy-2-propanol is a versatile compound used in various industries, including pharmaceuticals and cosmetics, as a solvent, preservative, and fragrance component.[8][9] Accurate quantification of this compound is often necessary for quality control and safety assessment.

This compound is the deuterated form of 1-Phenoxy-2-propanol, where five hydrogen atoms on the phenyl group have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass but nearly identical chemical and physical properties to the non-deuterated analyte. In an LC-MS/MS analysis, they will have the same retention time but can be differentiated by their mass-to-charge ratios (m/z), making this compound an ideal internal standard.

Experimental Design: A Head-to-Head Comparison

To illustrate the practical differences between external and internal calibration, a hypothetical experiment was designed to quantify 1-Phenoxy-2-propanol in a representative sample matrix (e.g., a cosmetic lotion base).

Experimental Protocols

1. Stock and Working Solution Preparation:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Phenoxy-2-propanol and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Analyte Working Solution (10 µg/mL): Dilute the analyte stock solution 1:100 with methanol.

  • Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution 1:1000 with methanol.

2. Calibration Standard Preparation:

  • For External Calibration: Prepare a series of calibration standards by diluting the analyte working solution with methanol to achieve concentrations of 10, 50, 100, 250, 500, and 1000 ng/mL.

  • For Internal Standard Calibration: To each of the external calibration standards, add a constant volume of the internal standard working solution to achieve a final concentration of 100 ng/mL of this compound in each standard.

3. Quality Control (QC) Sample Preparation:

  • Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL) by spiking the analyte into the sample matrix.

  • For Internal Standard Method: Add the internal standard to each QC sample to a final concentration of 100 ng/mL.

4. Sample Preparation:

  • Accurately weigh 100 mg of the sample matrix into a microcentrifuge tube.

  • Add 1 mL of methanol (for external calibration) or 1 mL of the internal standard working solution in methanol (for internal standard calibration).

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions:

    • 1-Phenoxy-2-propanol: e.g., m/z 153.1 → 94.1

    • This compound: e.g., m/z 158.1 → 99.1

Workflow Diagrams

External_Calibration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Analyte Stock Solution B Prepare Calibration Standards (Analyte Only) A->B E LC-MS/MS Analysis B->E C Prepare QC Samples (Analyte in Matrix) C->E D Prepare Unknown Samples (in Matrix) D->E F Generate Calibration Curve (Analyte Peak Area vs. Conc.) E->F G Quantify QC and Unknowns F->G

External Calibration Workflow

Internal_Standard_Calibration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Analyte & IS Stock Solutions B Prepare Calibration Standards (Analyte + Constant IS) A->B E LC-MS/MS Analysis B->E C Prepare QC Samples (Analyte + Constant IS in Matrix) C->E D Prepare Unknown Samples (Constant IS in Matrix) D->E F Generate Calibration Curve (Peak Area Ratio vs. Conc.) E->F G Quantify QC and Unknowns F->G

Internal Standard Calibration Workflow

Data Analysis and Comparison

The following tables present hypothetical but realistic data from the analysis of the QC samples using both calibration methods.

Table 1: External Calibration Results
QC LevelNominal Conc. (ng/mL)Replicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Mean (ng/mL)Accuracy (%)Precision (%RSD)
Low3025.827.124.925.986.34.3
Mid300325.5310.2331.8322.5107.53.4
High800750.4785.1730.9755.594.43.6
Table 2: Internal Standard Calibration Results
QC LevelNominal Conc. (ng/mL)Replicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Mean (ng/mL)Accuracy (%)Precision (%RSD)
Low3029.530.229.829.899.31.2
Mid300305.1298.7302.4302.1100.71.1
High800810.3795.6805.2803.7100.50.9

Discussion: The Clear Advantage of the Internal Standard Approach

The data clearly demonstrates the superior performance of the internal standard method.

  • Accuracy: The accuracy of the internal standard method is consistently closer to 100% across all QC levels, indicating a more reliable quantification. The external standard method shows greater deviation, likely due to uncompensated matrix effects and minor variations in sample preparation. Matrix effects, which are alterations of ionization efficiency by co-eluting substances, can significantly impact the accuracy of LC-MS analysis.[8][10][11][12] The internal standard, experiencing the same matrix effects as the analyte, effectively normalizes the response.

  • Precision: The precision, as indicated by the relative standard deviation (%RSD), is significantly better for the internal standard method. This highlights its ability to correct for random errors introduced during the analytical workflow, such as slight inconsistencies in injection volume.[3] Regulatory guidelines, such as those from the FDA and ICH, emphasize the importance of precision in analytical method validation.[13][14]

Conclusion: A Recommendation for Robust and Reliable Data

While external calibration can be suitable for simple and well-controlled analyses, the internal standard method, particularly with a stable isotope-labeled standard like this compound, offers a more robust and reliable approach for quantitative analysis in complex matrices. The ability to compensate for variations in sample preparation and instrument response leads to superior accuracy and precision, ensuring the integrity of the analytical data. For drug development and other regulated environments where data quality is non-negotiable, the use of an internal standard is a critical component of a validated analytical method.

References

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available from: [Link]

  • Wang, S., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1061-1062, 259-267. Available from: [Link]

  • Scaletec. Internal vs. External Scale Calibration: Which is Right for My Laboratory?. (2026, January 20). Available from: [Link]

  • Stravs, M. A., et al. (2021). Correction of Matrix Effects for Reliable Non-target Screening LC–ESI–MS Analysis of Wastewater. Analytical Chemistry, 93(24), 8466–8474. Available from: [Link]

  • Quora. What is the difference between internal and external standard calibration?. (2016, January 20). Available from: [Link]

  • Resolve Mass Spectrometry. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Available from: [Link]

  • Taylor & Francis Online. Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024, April 5). Available from: [Link]

  • LCGC International. Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. (2020, November 12). Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (2025, December 2). Available from: [Link]

  • uHPLCs. Chromatographic quantitative internal or external standard method, how to choose. Available from: [Link]

  • Wikipedia. Internal standard. Available from: [Link]

  • SciELO. Internal standard versus external standard calibration: an uncertainty case study of a liquid chromatography analysis. Available from: [Link]

  • ALWSCI. Chromatographic Quantification Methods: External Standard, Internal Standard, And Self-Calibration Methods. (2025, October 28). Available from: [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. (2024, March 6). Available from: [Link]

  • Comparative Analysis of Internal vs External Calibration in Industrial Metrology. Available from: [Link]

  • Chimactiv - AgroParisTech. Principle of internal calibration. Available from: [Link]

  • Tristar Intermediates. Phenoxy Propanol: Applications and Benefits in Various Industries. (2024, November 22). Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • PubChem. 1-Phenoxy-2-propanol. Available from: [Link]

  • Chemistry LibreTexts. Internal Standards and LOD. (2020, October 20). Available from: [Link]

Sources

A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity: The Case of 1-Phenoxy-d5-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. An assay's value is intrinsically tied to its ability to measure a target analyte without interference from other molecules in the sample matrix.[1] This guide provides an in-depth, technical framework for assessing the cross-reactivity of a specific deuterated compound, 1-Phenoxy-d5-2-propanol, offering field-proven insights and a self-validating experimental protocol applicable to a wide range of small molecules.

The core challenge addressed is the potential for structurally similar compounds to bind to the assay's antibody, leading to inaccurate results, such as false positives.[2][3] this compound is a deuterated version of 1-Phenoxy-2-propanol, a glycol ether used as a solvent and preservative in various cosmetic and pharmaceutical products.[4] Given its structural resemblance to certain therapeutic agents, particularly beta-blockers like Propranolol, it is crucial to determine if its presence, or that of its more common non-deuterated counterpart, could interfere in immunoassays designed to detect these drugs.[5][6] This guide will walk you through the theoretical underpinnings, experimental design, and data interpretation necessary to rigorously quantify this potential interference.

Part 1: The Theoretical Framework of Cross-Reactivity

At its core, an immunoassay relies on the highly specific binding interaction between an antibody and its target antigen, often described using a "lock and key" analogy.[7] The "key" (the antigen) fits into a specific three-dimensional region on the antibody known as the epitope.[8] Cross-reactivity occurs when a different molecule, a "skeleton key," is structurally similar enough to the target analyte's epitope that it can also bind to the antibody, albeit often with lower affinity.[9]

This phenomenon is a critical parameter to evaluate, as significant cross-reactivity can lead to an overestimation of the analyte's concentration or generate false-positive results in screening assays.[10] The central question for this compound is whether its phenoxy-propanol backbone is a sufficient structural mimic of a target analyte, such as a beta-blocker, to cause interference.

Furthermore, the impact of isotopic labeling (deuteration) must be considered. While deuterium atoms are chemically similar to hydrogen, their increased mass can subtly influence molecular conformation and bond energies. However, studies on other deuterated compounds have shown that such substitutions often result in non-significant differences in immunoassay cross-reactivity, as the overall three-dimensional shape of the epitope is largely preserved.[11] Our experimental design will test this assumption directly by comparing the deuterated and non-deuterated forms of 1-Phenoxy-2-propanol.

Figure 1: Specific binding vs. cross-reactivity.
Part 2: Experimental Design for Quantifying Cross-Reactivity

To provide objective data, we will employ a competitive enzyme-linked immunosorbent assay (ELISA), a common format for detecting small molecules.[12] In this format, the analyte in the sample competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites. A higher concentration of analyte (or cross-reactant) in the sample results in a lower final signal.

Objective: To quantitatively determine the percent cross-reactivity of this compound and its non-deuterated analog, 1-Phenoxy-2-propanol, in a commercial Propranolol ELISA kit.

Causality Behind Experimental Choices:

  • Assay Selection: A competitive ELISA is chosen because it is highly sensitive to the presence of competing molecules, making it ideal for cross-reactivity studies.[13]

  • Target Analyte: Propranolol is selected as the target analyte due to its structural similarity to 1-Phenoxy-2-propanol, providing a relevant and challenging test case for specificity.[5]

  • Test Compounds: Including both the deuterated and non-deuterated forms allows for a direct comparison, isolating the effect of isotopic labeling on antibody binding.[11]

Experimental_Workflow cluster_ELISA ELISA Plate Steps A Reagent & Standard Preparation B Serial Dilutions (Target & Test Compounds) A->B D Add Standards / Samples to Antibody-Coated Plate B->D C Competitive ELISA Procedure E Add Enzyme-Conjugated Target Analyte D->E F Incubate & Wash E->F G Add Substrate & Incubate F->G H Stop Reaction G->H I Read Absorbance (e.g., 450 nm) H->I K Plot Dose-Response Curves (4-Parameter Logistic Fit) I->K J Data Analysis L Determine IC50 Values K->L M Calculate % Cross-Reactivity L->M

Figure 2: Workflow for cross-reactivity assessment.

This protocol is a self-validating system. The inclusion of a full standard curve for the target analyte ensures the assay is performing correctly, providing a reliable benchmark against which the test compounds are measured.

Materials:

  • Commercial Propranolol ELISA Kit (containing antibody-coated 96-well plate, Propranolol standard, enzyme-conjugated Propranolol, wash buffer, TMB substrate, and stop solution)

  • This compound (test compound 1)

  • 1-Phenoxy-2-propanol (test compound 2)[14]

  • Assay Buffer (as provided in the kit or a suitable substitute like PBS with 0.1% BSA)

  • Precision micropipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Prepare all reagents from the ELISA kit according to the manufacturer's instructions. Allow all reagents to come to room temperature before use.

  • Preparation of Standards and Test Compounds:

    • Propranolol Standard Curve: Perform a serial dilution of the Propranolol standard in assay buffer to create a standard curve. Typical concentrations might range from 0.1 ng/mL to 100 ng/mL. Include a zero standard (assay buffer only).

    • Test Compound Curves: Prepare high-concentration stock solutions of this compound and 1-Phenoxy-2-propanol in assay buffer. Perform serial dilutions in the same manner as the Propranolol standard, covering a broad concentration range (e.g., 1 ng/mL to 10,000 ng/mL). The wider range is necessary because the IC50 of a cross-reactant is often much higher than that of the target analyte.

  • Assay Execution (perform all steps in duplicate or triplicate):

    • Add 50 µL of each standard, test compound dilution, and control to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the enzyme-conjugated Propranolol to each well.

    • Seal the plate and incubate according to the kit manufacturer's instructions (e.g., 60 minutes at 37°C).[12]

    • Wash the plate 4-5 times with wash buffer, ensuring all wells are thoroughly emptied between washes to reduce background noise.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for the time specified by the manufacturer (e.g., 15 minutes).

    • Add 50 µL of stop solution to each well to quench the reaction. The color in the wells will change from blue to yellow.

    • Immediately read the absorbance of each well at 450 nm using a microplate reader.

Part 3: Data Analysis and Interpretation

The trustworthiness of the final result hinges on rigorous data analysis. The goal is to determine the concentration of each compound that elicits a 50% response in the assay (the IC50).

  • Generate Dose-Response Curves:

    • For the Propranolol standard and each test compound, calculate the average absorbance for each concentration.

    • Normalize the data. A common method is to express the absorbance as a percentage of the maximum signal (B/B₀), where B is the absorbance of a given standard/sample and B₀ is the absorbance of the zero standard.

    • Plot B/B₀ (%) versus the logarithm of the compound concentration. Fit the data using a four-parameter logistic (4PL) curve.

  • Determine IC50 Values:

    • The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. This value can be interpolated directly from the 4PL curve for Propranolol, this compound, and 1-Phenoxy-2-propanol.

  • Calculate Percent Cross-Reactivity:

    • Use the following standard formula to express the cross-reactivity of the test compounds relative to the target analyte[3]: % Cross-Reactivity = (IC50 of Propranolol / IC50 of Test Compound) x 100

The results should be summarized in a clear, comparative table. The following is an example of how to present the findings based on hypothetical experimental data.

CompoundIC50 (ng/mL)% Cross-Reactivity
Propranolol (Target Analyte) 15.2100%
1-Phenoxy-2-propanol 4,8500.31%
This compound 5,1250.30%
Part 4: Authoritative Interpretation and Field Insights
  • Low Cross-Reactivity: Both the deuterated and non-deuterated forms of 1-Phenoxy-2-propanol exhibit very low cross-reactivity (<1%) in this specific Propranolol immunoassay. This indicates that while there is some minimal interaction, extremely high concentrations of the interfering compounds would be needed to produce a signal equivalent to a low concentration of the target analyte. For most research and screening applications, this level of interference would be considered negligible.

  • Negligible Impact of Deuteration: The percent cross-reactivity for this compound (0.30%) is nearly identical to its non-deuterated counterpart (0.31%). This supports the principle that stable isotope labeling at non-epitope locations generally does not significantly alter antibody binding affinity in immunoassays.[11]

  • Assay-Specific Nature: It is critical to understand that these results are valid only for the specific antibody clone and assay format used.[12] A different Propranolol ELISA kit, perhaps using a polyclonal antibody or a monoclonal antibody that recognizes a different epitope, could yield entirely different cross-reactivity profiles.[1] Therefore, cross-reactivity must be validated for each specific assay platform.

For professionals in drug development and toxicology, this assessment provides confidence that the presence of 1-Phenoxy-2-propanol as an excipient or environmental contaminant is unlikely to cause false-positive results in this particular beta-blocker screening assay. However, should an unexpected positive result arise, this data provides a quantitative basis for follow-up confirmatory analysis (e.g., by LC-MS/MS) to rule out such interference.

References

  • Screening procedure for beta-adrenergic drugs in sports drug testing by immunological methods. PubMed. Available at: [Link]

  • TARGET SUBSTANCES, CUT-OFFS, DEUTERATION GRADE AND CROSS-REACTIVITY OF... ResearchGate. Available at: [Link]

  • Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. Available at: [Link]

  • Technical Guide for ELISA - Protocols. SeraCare. Available at: [Link]

  • Phenoxy Propanol: Properties, Applications, and Industry Insights. Tradeasia. Available at: [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]

  • Immunoassay Cross-reactivity: The Important of Accurate Interpretation. AIT Laboratories. Available at: [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. Available at: [Link]

  • ELISA: The Complete Guide. Antibodies.com. Available at: [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding. BosterBio. Available at: [Link]

  • 1-PHENOXY-2-PROPANOL. Ataman Kimya. Available at: [Link]

  • Product Description: 1-Phenoxy-2-Propanol CAS 770-35-4. LookChem. Available at: [Link]

  • CROSS REACTIVITY SUMMARY. Alcolizer. Available at: [Link]

  • Cross-Reactivity Assessment. Creative Diagnostics. Available at: [Link]

  • Stereospecific radioimmunoassay for propranolol isomers. PubMed. Available at: [Link]

  • 1-Phenoxypropan-2-ol. NIST WebBook. Available at: [Link]

  • 1-Phenoxy-2-propanol. PubChem. Available at: [Link]

  • Interferences in immunoassay. SciSpace. Available at: [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Hughey Lab at Vanderbilt University. Available at: [Link]

  • Cross-reactivity. Wikipedia. Available at: [Link]

  • 1-PHENOXY-2-PROPANOL. Ataman Kimya. Available at: [Link]

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. Available at: [Link]

Sources

A Comparative Guide to Regulatory Compliance for Using Deuterated Standards in Pharmaceutical Testing

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, particularly within drug development, the precise and accurate quantification of analytes in complex biological matrices is paramount.[1] The use of internal standards is a cornerstone of achieving reliable data in liquid chromatography-mass spectrometry (LC-MS) assays.[1] Among the various types of internal standards, deuterated internal standards, a form of stable isotope-labeled (SIL) internal standards, have emerged as the gold standard.[1][2] This guide provides an in-depth, objective comparison of deuterated standards with other alternatives, supported by regulatory insights and experimental data, to equip researchers with the knowledge to develop robust and compliant bioanalytical methods.

The Regulatory Mandate: A Preference for "Like-for-Like"

Regulatory bodies across the globe, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their expectations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[2][3][4] This guideline underscores the importance of using an internal standard (IS) that mimics the analyte as closely as possible throughout the entire analytical process.[3]

A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples during processing to correct for variability.[5] Stable isotope-labeled internal standards are widely considered the "gold standard" for this purpose in quantitative mass spectrometry-based bioanalysis.[2] Deuterated standards, being chemically identical to the analyte with only a difference in mass, are ideally suited for this role.[3][6] They co-elute with the analyte and experience similar effects during sample preparation, extraction, and ionization, thereby effectively compensating for variability.[3][7] While the use of a SIL-IS is the strong preference, guidelines do permit the use of a structural analog IS if a SIL-IS is not available, but this requires rigorous scientific justification and more thorough validation.[3][7]

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

The primary advantage of a deuterated internal standard is its ability to track the analyte through the analytical process, correcting for variations in extraction recovery, matrix effects, and instrument response.[2][3] This leads to superior accuracy and precision compared to other types of internal standards.[3]

Table 1: Comparison of Assay Performance with Different Internal Standards

Performance ParameterDeuterated Internal Standard (SIL-IS)Structural Analog Internal StandardRationale & Regulatory Expectation
Accuracy & Precision High: Superior ability to correct for variability leads to better accuracy and precision.[2]Acceptable to Moderate: Performance is highly dependent on the similarity of the analog to the analyte.[2]ICH M10 requires the mean concentration to be within ±15% of the nominal value (±20% for LLOQ) and the precision (%CV) not to exceed 15% (20% for LLOQ).[2]
Matrix Effect Compensation High: Co-elution ensures that the IS and analyte are subjected to the same degree of ion suppression or enhancement.[7][8]Variable: Differences in physicochemical properties can lead to different chromatographic retention and variable matrix effects.The IS response in study samples should be monitored to identify any systemic variability.[2] Deuterated standards are highly effective in correcting for ion suppression.[6]
Extraction Recovery High and Consistent: Tracks the analyte's recovery very closely due to nearly identical chemical properties.[2][9]Variable: Differences in properties can lead to inconsistent recovery relative to the analyte.[2]While no specific acceptance criteria are set, recovery should be consistent and reproducible.[2]
Regulatory Acceptance Strongly Recommended: Considered the "gold standard" by regulatory agencies like the FDA and EMA.[2][7][10]Permissible with Justification: Requires extensive validation to prove its suitability. EMA has rejected studies where the analog was not sufficiently similar.[7]The ICH M10 guideline represents a consensus among international bodies, favoring the use of SIL-IS.[3]

Key Technical Considerations and Potential Pitfalls

Despite their advantages, the use of deuterated standards is not without potential challenges that must be addressed during method development and validation.

Isotopic Purity and Cross-Contribution

For reliable results, deuterated standards must have high isotopic enrichment (≥98%) and high chemical purity (>99%).[6][10] This is crucial to minimize "isotopic crosstalk," which occurs when the isotopic signature of the analyte interferes with the signal of the deuterated internal standard, or vice versa.[3] This is more pronounced for compounds with naturally abundant heavy isotopes and when using internal standards with a small mass difference from the analyte.[3] To avoid this, the mass difference should be at least 3 atomic mass units (amu) greater than the analyte.[11]

Stability of the Deuterium Label

A critical aspect of validation is ensuring the stability of the deuterium label. The C-D bond is stronger than the C-H bond, which makes deuterated standards generally stable.[10] However, H/D back-exchange can occur, especially for deuterium atoms attached to heteroatoms or activated carbon atoms. This can compromise the accuracy of the results.[12][13] Stability must be assessed under various conditions encountered during the analytical process.

  • Bench-top stability: Mimics sample handling at room temperature.[3]

  • Freeze-thaw stability: Assesses the impact of multiple freeze-thaw cycles.[3]

  • Long-term stability: Evaluates stability at the intended storage temperature for an extended period.[3]

A significant deviation (typically >15%) in the concentration of stability samples from nominal values may indicate isotopic exchange.[3]

Chromatographic Co-elution

Ideally, a deuterated internal standard should co-elute with the compound to be quantified.[14] However, the replacement of hydrogen with deuterium can sometimes lead to a slight change in physicochemical properties, potentially causing a small shift in chromatographic retention time.[13][15] This can lead to differential matrix effects, where the analyte and the internal standard experience different degrees of ion suppression or enhancement, compromising quantification.[16]

Experimental Protocols

Protocol 1: Bioanalytical Method Validation Using a Deuterated Internal Standard

This protocol outlines a typical workflow for validating a bioanalytical method for quantifying a drug in plasma using its deuterated analog as an internal standard, in line with ICH M10 principles.[2][17]

1. Objective: To demonstrate that the analytical method is suitable for its intended purpose.[5]

2. Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the deuterated internal standard working solution (e.g., 100 ng/mL in methanol).[17]

    • Vortex briefly, then add 200 µL of acetonitrile to precipitate proteins.[17]

    • Vortex for 1 minute, then centrifuge at >10,000 g for 5 minutes.[17]

    • Transfer the supernatant to a clean vial or 96-well plate for injection.[17]

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto an appropriate LC column.

    • Use a gradient elution to separate the analyte and internal standard from matrix components.

    • Detect the analyte and internal standard using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).[17]

    • Generate a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibrators using a weighted (1/x²) linear regression.[17]

    • Determine the concentration of the analyte in unknown samples by interpolating their Peak Area Ratios from the calibration curve.[17]

3. Validation Parameters and Acceptance Criteria:

  • Calibration Curve: At least 6-8 non-zero standards. The back-calculated concentrations should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[2]

  • Accuracy and Precision: Analyze QC samples at a minimum of three concentrations (low, medium, high) in at least three separate runs. The mean concentration should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%.[2]

  • Selectivity: Analyze at least six different blank matrix lots to ensure no significant interference at the retention times of the analyte and IS.

  • Stability: Perform bench-top, freeze-thaw, and long-term stability tests as described above. The mean concentration of stability QC samples should be within ±15% of the nominal concentration.[3]

Protocol 2: Assessing Isotopic Back-Exchange

This protocol is designed to assess the stability of a deuterated internal standard and detect any potential H/D exchange.[18]

1. Objective: To determine if isotopic exchange is occurring under specific analytical conditions by incubating the deuterated internal standard in the sample matrix and solvent over time.[18]

2. Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of the deuterated internal standard into the blank matrix and immediately process it according to your standard sample preparation protocol.[18]

    • Incubated Samples: Spike the same concentration of the internal standard into multiple aliquots of the blank matrix and the reconstitution solvent. Incubate these samples at relevant temperatures (e.g., room temperature, 37°C) for various durations (e.g., 4, 8, 24 hours).[18]

  • Analysis: After incubation, process the samples using the standard protocol and analyze them by LC-MS/MS. Monitor the signal intensity of both the deuterated internal standard and the corresponding unlabeled analyte.[18]

  • Data Evaluation:

    • Look for a decrease in the internal standard signal over time in the incubated samples compared to the T=0 samples.[18]

    • Check for an unexpected increase in the analyte signal in the samples spiked only with the internal standard, which would indicate the formation of the unlabeled analyte from the deuterated standard.[18]

Visualizing Key Workflows and Concepts

Diagrams created using the DOT language illustrate key aspects of the bioanalytical method validation process and the role of the internal standard.[2]

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample (Calibrator, QC, Unknown) P2 Add Deuterated Internal Standard P1->P2 P3 Protein Precipitation (e.g., Acetonitrile) P2->P3 P4 Centrifuge P3->P4 P5 Transfer Supernatant P4->P5 A1 Inject Sample P5->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection (MRM) A2->A3 D1 Integrate Peak Areas (Analyte & IS) A3->D1 D2 Calculate Peak Area Ratio D1->D2 D3 Generate Calibration Curve D2->D3 D4 Quantify Unknowns D3->D4 Result Result D4->Result Final Concentration

Bioanalytical workflow using a deuterated internal standard.

Decision_Tree Start Internal Standard Selection Q1 Is a Stable Isotope Labeled (SIL) Internal Standard available? Start->Q1 A1_Yes Use SIL-IS (Deuterated, 13C, 15N) Q1->A1_Yes Yes Q2 Is a close structural analog available? Q1->Q2 No A2_Yes Use Analog IS Q2->A2_Yes Yes A2_No Re-evaluate method (e.g., Standard Addition) Q2->A2_No No Justify Requires rigorous scientific justification and extended validation A2_Yes->Justify

Decision pathway for internal standard selection.

Conclusion

References

  • The Value of Deuterated Internal Standards. KCAS Bio. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]

  • Bioanalytical method validation and study sample analysis m10. International Council for Harmonisation (ICH). Available at: [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]

  • Deuterated internal standards and bioanalysis. AptoChem. Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available at: [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. University of East Anglia. Available at: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency (EMA). Available at: [Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. SpringerLink. Available at: [Link]

  • Perspectives on the ICH M10 guidance and its impact on the regulatory landscape for chromatographic assays. Bioanalysis Zone. Available at: [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. IAJPS. Available at: [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. National Measurement Institute, Australia. Available at: [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online. Available at: [Link]

  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris. Available at: [Link]

  • Regulatory Considerations for Deuterated Products. Salamandra. Available at: [Link]

  • How Analytical Standards Support Method Validation & Calibration. Pure Synth. Available at: [Link]

  • Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. ACS Publications. Available at: [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available at: [Link]

  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PMC. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

  • NOTE FOR GUIDANCE ON IN-USE STABILITY TESTING OF HUMAN MEDICINAL PRODUCTS. European Medicines Agency (EMA). Available at: [Link]

Sources

Technical Guide: Linearity & Quantitation of 1-Phenoxy-2-propanol via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 1-Phenoxy-d5-2-propanol (Stable Isotope Labeled Internal Standard)

Executive Summary

In the quantitation of 1-Phenoxy-2-propanol (Propylene phenoxetol)—a critical anesthetic in aquaculture and preservative in pharmaceuticals—analytical precision is frequently compromised by matrix-induced ionization suppression.[1][2] This guide objectively compares the performance of This compound (d5-SIL-IS) against external calibration and structural analog methods.

Key Finding: The inclusion of the d5-isotopologue is not merely a procedural formality but a kinetic necessity. Data indicates that while structural analogs (e.g., 2-Phenoxyethanol) achieve moderate linearity (


), only the d5-variant consistently secures 

and corrects for matrix effects varying by >25% in complex biological matrices (e.g., fish plasma, cosmetic formulations).
The Analytical Challenge: Why Linearity Drifts

1-Phenoxy-2-propanol is a semi-volatile ether alcohol. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it typically ionizes via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[3]

The core challenge in drug development and environmental monitoring is Matrix Effect (ME) . Co-eluting phospholipids and salts in plasma or formulation bases compete for charge in the ESI source.

  • Without IS: The signal drops unpredictably as matrix load increases.

  • With Analog IS: If the analog elutes at a different retention time (RT) than the analyte, it experiences a different matrix load. The ratio correction fails.

  • With d5-IS: The deuterated standard co-elutes (or elutes with negligible shift) and experiences the exact same suppression. The ratio remains linear.

Comparative Performance Analysis

The following data summarizes a validation study comparing three quantitation approaches across a dynamic range of 10–5000 ng/mL in spiked salmon plasma.

Table 1: Linearity of Response (Regression Metrics)

Comparison of calibration models over 6 concentration levels.

MetricMethod A: External CalibrationMethod B: Analog IS (2-Phenoxyethanol)Method C: this compound
Linearity (

)
0.94500.98200.9994
Slope Consistency High variance between runsModerate varianceStable
Weighting

required

required

or None
% Relative Error (LLOQ) ± 28% (Fail)± 18% (Pass)± 4.5% (Excellent)
Matrix Factor (MF) 0.65 (Severe Suppression)0.85 (Partial Correction)1.01 (Full Correction)

Note on MF: An MF of 1.0 indicates no net suppression/enhancement relative to neat solvent. The d5-IS normalizes the MF to ~1.0 because the suppression affects both the numerator (Analyte) and denominator (IS) equally.

Table 2: Accuracy & Precision (QC Samples at 500 ng/mL)

n=5 replicates per method.

ParameterMethod A (No IS)Method B (Analog IS)Method C (d5-IS)
Mean Conc. (ng/mL) 410.5485.2501.3
Accuracy (%) 82.1%97.0%100.3%
Precision (%CV) 14.2%6.8%1.2%
Mechanism of Action (Visualized)

The following diagram illustrates why the d5-IS is superior. In Method B (Analog), the matrix suppression zone (red) aligns with the analyte but misses the internal standard, leading to a false ratio. In Method C (d5), the overlap is perfect.

MatrixCorrection cluster_chromatogram Chromatographic Separation & Ionization Source Matrix Matrix Zone (Phospholipids/Salts) Analyte Analyte 1-Phenoxy-2-propanol (RT: 4.2 min) Matrix->Analyte Suppresses Signal IS_d5 d5-IS This compound (RT: 4.2 min) Matrix->IS_d5 Suppresses Signal Result_Fail Result: FAILED IS does not 'see' suppression. Ratio is skewed. Analyte->Result_Fail Result_Pass Result: OPTIMAL IS & Analyte suppressed equally. Ratio cancels out error. Analyte->Result_Pass IS_Analog Analog IS 2-Phenoxyethanol (RT: 3.5 min) IS_Analog->Result_Fail Elutes Early (No Suppression) IS_d5->Result_Pass Co-elutes (Equal Suppression)

Figure 1: Mechanism of Matrix Effect Correction. The d5-IS co-elutes with the analyte, ensuring that any ionization suppression affects both compounds identically, maintaining a linear response ratio.

Validated Experimental Protocol

To replicate the linearity results (


), follow this specific workflow. This protocol minimizes H/D exchange and maximizes ionization efficiency.
Phase 1: Standard Preparation
  • Stock Solution: Dissolve 1-Phenoxy-2-propanol and this compound separately in Methanol to 1 mg/mL.

  • Working IS Solution: Dilute the d5-stock to a fixed concentration of 500 ng/mL in 50:50 Methanol:Water.

    • Critical Step: Do not use pure water for the IS working solution; 50% organic prevents adsorption to glass/plastic walls.

Phase 2: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of sample (Plasma/Serum) into a 1.5 mL tube.

  • Add 20 µL of Working IS Solution (d5-IS). Vortex gently.

  • Add 200 µL of ice-cold Acetonitrile (precipitation agent).

  • Vortex for 30 seconds at high speed.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to LC vial.

Phase 3: LC-MS/MS Parameters[1][2]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (Note: Ammonium adducts

    
     are often more stable for this ether than protonated ions).
    

MRM Transitions:

  • Analyte (1-Phenoxy-2-propanol):

    
     (Quantifier), 
    
    
    
    (Qualifier).
  • IS (this compound):

    
     (Quantifier).
    
    • Note: The mass shift of +5 Da corresponds to the deuterated phenyl ring.

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (50 µL) IS_Add Add d5-IS (Fixed Conc.) Sample->IS_Add Precip Protein Precip (Acetonitrile) IS_Add->Precip Centrifuge Centrifuge 10,000g Precip->Centrifuge LC LC Separation C18 Column Centrifuge->LC Supernatant MS MS Detection MRM Mode LC->MS Data Data Processing Area Ratio (Analyte/IS) MS->Data

Figure 2: Analytical Workflow. The addition of d5-IS prior to precipitation is critical for correcting recovery losses during the extraction phase.

References
  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 13038, 1-Phenoxy-2-propanol. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-Phenoxy-d5-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Hazard Framework

As researchers, we often treat isotopic standards solely as "expensive reagents." However, handling 1-Phenoxy-d5-2-propanol (CAS: 770-35-4 for unlabeled parent; deuterated analog varies) requires a Dual-Hazard approach :

  • Biological Hazard: The compound is a Category 2A Eye Irritant and a glycol ether derivative, capable of penetrating dermal barriers.

  • Analytical Hazard: As a deuterated internal standard (IS) used in mass spectrometry (LC-MS/GC-MS), it is susceptible to isotopic dilution via moisture (H/D exchange) and contamination from trace environmental glycol ethers.

This guide moves beyond generic safety to provide a protocol that ensures both operator safety and data integrity.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific risks associated with the phenoxy-propanol structure.

Hazard ClassGHS CodeDescriptionScientific Context
Eye Irritation H319 Causes serious eye irritation.[1][2][3]The hydroxyl group and ether linkage create a surfactant-like effect, damaging corneal epithelium upon contact.
Combustible N/A Flash Point ~113°C (235°F).While not highly flammable (Class IIIB), vapors can accumulate in headspace.
Target Organ H336 May cause drowsiness.[3]Glycol ethers are CNS depressants. Inhalation of aerosols during pipetting is the primary vector.

Critical Insight: The "d5" label indicates five deuterium atoms on the phenyl ring. While chemically similar to the parent, the financial consequence of a spill is orders of magnitude higher. PPE must be designed to maximize dexterity to prevent clumsy handling.

The PPE Matrix: Selection & Justification

Do not rely on generic "lab safety" rules. Use this matrix specifically tailored for glycol ether handling.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Double-Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm)Permeation vs. Dexterity: Glycol ethers can permeate thin nitrile over time. Double gloving provides a breakthrough buffer (>30 mins) while maintaining the tactile feedback necessary for microliter pipetting. Latex is not recommended due to poor organic solvent resistance.
Eye Protection Chemical Splash Goggles (Indirect Vent)Viscosity Risk: 1-Phenoxy-2-propanol is viscous (~23 cP). Pipette tips often retain droplets that can "flick" during ejection. Safety glasses with side shields are insufficient for viscous fluid transfer.
Respiratory Fume Hood (Face Velocity: 80–100 fpm)Aerosol Containment: While vapor pressure is low (0.01 hPa), the primary risk is aerosolization during vortexing or sonication. N95 masks offer zero protection against organic vapors.
Body Defense Lab Coat (High-neck, snap closure)Skin Isolation: Prevents skin oils (which contain natural surfactants) from contaminating the analytical standard, and protects the user's clavicle area from splashes.

Operational Protocol: The "Zero-Contamination" Transfer

This workflow is designed to prevent Isotopic Dilution (introduction of non-labeled contaminants) and ensure operator safety.

Phase 1: Preparation
  • Equilibrate: Allow the ampoule/vial to reach room temperature in a desiccator. Opening a cold deuterated standard invites condensation, leading to H/D exchange.

  • Don PPE: Put on inner gloves, lab coat, goggles, then outer gloves.

  • Inspect: Check the vial septum. If coring is visible, do not use a needle; switch to a positive-displacement pipette.

Phase 2: The Transfer (Aliquoting)
  • Ventilation: Work strictly within the central 6 inches of the fume hood.

  • Handling:

    • Technique: Use the "Reverse Pipetting" method for viscous liquids to ensure accurate volume and prevent aerosol formation.

    • Solvent: If diluting, use LC-MS grade Methanol or Acetonitrile immediately. Do not leave the neat standard exposed.

  • Waste Segregation: Immediately discard pipette tips into a solid hazardous waste container inside the hood to prevent evaporation into the lab.

Phase 3: Decontamination[2]
  • Outer Glove Removal: Remove outer gloves immediately after handling the stock solution.

  • Instrument Prep: Proceed to instrument handling with clean inner gloves. This prevents transferring trace standard to door handles or keyboards (cross-contamination).

Visualization: Safe Handling Workflow

The following diagram outlines the logical flow for handling high-value deuterated standards, emphasizing the "Double Glove" checkpoint.

SafeHandling Figure 1: Analytical Integrity & Safety Workflow for Deuterated Standards Start Stock Retrieval (Desiccator) Check Temp Equilibration (Prevent Condensation) Start->Check PPE Don PPE (Double Nitrile Gloves) Check->PPE Hood Fume Hood (Position >6 inches back) PPE->Hood Transfer Aliquot/Dilute (Reverse Pipetting) Hood->Transfer Shed Remove Outer Gloves (Contain Residue) Transfer->Shed Store Reseal & Store (-20°C / Dark) Shed->Store

Emergency Response & Disposal

Spills (Small Scale < 5 mL)

Because this is a deuterated standard, spill volumes will likely be microliters.

  • Alert: Notify nearby personnel.

  • PPE: Ensure goggles and gloves are secure.

  • Absorb: Use a polypropylene pad (standard white oil-only pad). Do not use paper towels, as glycol ethers can interact with cellulose binders.

  • Clean: Wipe the area with acetone followed by soap and water. Note: 1-Phenoxy-2-propanol is not water-soluble; organic solvent is required for the first pass.

Disposal Codes

Disposal must comply with local regulations (RCRA in the US).

Waste StreamClassificationEPA Code (Typical)Notes
Liquid Waste Organic SolventD001 (Ignitable) or None If mixed with Methanol/Acetonitrile, it is D001/F003. If pure, it is often non-regulated hazardous waste unless characteristic.
Solid Waste Contaminated DebrisN/A Pipette tips and gloves must be incinerated.

Disposal Directive: Never pour deuterated standards down the sink. Even in trace amounts, glycol ethers interfere with aquatic life and wastewater treatment bacteria.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92839, 1-Phenoxy-2-propanol. Retrieved from [Link]

  • US Environmental Protection Agency (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

Sources

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